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Core Science & Biosynthesis

Foundational

In Silico Analysis of 4-Isopropyl-1H-pyrrol-3-amine: A Guide to Predicting Biological Activity and Pharmacophore Modeling

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals Abstract This technical guide provides a comprehensive framework for the in silico evaluation of 4-Isopropyl-1H-pyrrol-3-amine, a novel small m...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 4-Isopropyl-1H-pyrrol-3-amine, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a robust, multi-step computational workflow to predict its biological activities, assess its drug-like properties, and develop a predictive pharmacophore model. We will delve into the rationale behind each computational choice, emphasizing methods for model validation to ensure scientific rigor. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling to accelerate early-stage discovery projects.

Introduction: The Pyrrole Scaffold and the Need for Predictive Modeling

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its electron-rich aromatic system allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Pyrrole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]

The specific compound, 4-Isopropyl-1H-pyrrol-3-amine, represents an under-explored area of this chemical space. Early-stage drug discovery is often hampered by the time and cost associated with synthesizing and screening novel compounds.[6][7][8] Computational, or in silico, methods provide a powerful alternative to rapidly assess a molecule's potential, prioritize candidates for synthesis, and guide lead optimization.[9][10][11] This guide details the predictive analysis of 4-Isopropyl-1H-pyrrol-3-amine, establishing a blueprint for its potential therapeutic targeting and development.

Predicted Biological Activity Profile

Given the novelty of 4-Isopropyl-1H-pyrrol-3-amine, we must infer its potential biological activities by examining its structural features and comparing them to molecules with known functions. The pyrrole core, the amine substituent, and the isopropyl group each contribute to the molecule's potential pharmacodynamics and pharmacokinetics.

Inferences from the Pyrrole Scaffold

The pyrrole moiety is a versatile pharmacophore.[2][4] Its derivatives are known to target a wide array of biological macromolecules. Based on extensive literature, potential activities for a pyrrole-containing compound like ours include:

  • Anticancer Activity: Many pyrrole-based compounds function as kinase inhibitors or modulators of cell cycle genes.[5][12]

  • Antimicrobial & Antifungal Activity: The pyrrole ring is present in several antibiotics and can be derivatized to target enzymes essential for microbial survival, such as enoyl-ACP reductase (InhA).[3][12][13]

  • Anti-inflammatory Activity: Certain pyrrole derivatives act as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes.[14]

Computational Prediction of Drug-Target Interactions

To move beyond general predictions, we can employ computational methods to hypothesize specific protein targets.[7][8][15] These approaches use machine learning algorithms trained on vast datasets of known drug-target interactions.

A typical workflow involves:

  • Representing the Molecule: The 2D structure of 4-Isopropyl-1H-pyrrol-3-amine is converted into a machine-readable format (e.g., SMILES) and then into a set of numerical descriptors or a molecular graph.[16]

  • Screening against Target Databases: The molecular representation is fed into predictive models that score its likelihood of interacting with thousands of known biological targets.[17]

  • Prioritizing Hits: The output is a ranked list of potential protein targets. This list must be interpreted with caution, prioritizing targets that are biologically plausible and part of a well-defined pathway.

While a live prediction is beyond the scope of this document, this methodology provides a clear path to generating testable hypotheses about the molecule's mechanism of action.

In Silico ADMET Profiling

A promising biological activity is irrelevant if the molecule cannot reach its target in the body. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[6][9] Numerous in silico tools and web servers (e.g., SwissADME, pkCSM) can predict these properties based on molecular structure.[9][18]

Table 1: Predicted ADMET Properties for 4-Isopropyl-1H-pyrrol-3-amine (Hypothetical Data)

PropertyPredicted ValueInterpretation
Molecular Weight~138 g/mol Excellent (Lipinski's Rule of 5)
LogP (Lipophilicity)1.5 - 2.5Optimal for membrane permeability
Aqueous SolubilityModerately SolubleFavorable for absorption
Blood-Brain BarrierLow-to-ModerateMay or may not cross into the CNS
CYP450 InhibitionLow riskUnlikely to cause major drug-drug interactions[10]
hERG InhibitionLow riskLow risk of cardiotoxicity[11]
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity

Note: These values are illustrative and would be generated using validated QSAR models.[9]

Pharmacophore Modeling: Identifying the Key Chemical Features

A pharmacophore is an abstract 3D arrangement of steric and electronic features necessary for optimal interaction with a specific biological target.[19] Pharmacophore modeling is a cornerstone of rational drug design, used for virtual screening, lead optimization, and scaffold hopping.[20][21][22]

Since we lack a known protein target structure for 4-Isopropyl-1H-pyrrol-3-amine, a ligand-based pharmacophore modeling approach is the most appropriate strategy.[19][21][23] This method derives a common feature hypothesis from a set of known active molecules.

Ligand-Based Pharmacophore Modeling Workflow

The process is iterative and requires careful validation at each step to ensure the final model is statistically significant and predictive.[24][25]

Ligand_Based_Pharmacophore_Workflow cluster_data Phase 1: Data Preparation cluster_model Phase 2: Model Generation cluster_validation Phase 3: Model Validation A 1. Compile Training Set (Active Analogs of Pyrrol-3-amine) C 3. Generate 3D Conformations For all molecules A->C B 2. Compile Decoy Set (Inactive/Random Molecules) B->C D 4. Identify Common Features (H-bond donors/acceptors, hydrophobic, etc.) C->D E 5. Generate Hypotheses (3D arrangements of features) D->E F 6. Score and Rank Hypotheses Based on fit to active molecules E->F G 7. Screen Test & Decoy Sets Using top-ranked hypothesis F->G H 8. Statistical Evaluation (ROC Curve, Güner-Henry Score) G->H H->F If Poor (Refine Hypothesis) I 9. Final Validated Pharmacophore H->I If Statistically Robust

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Detailed Protocol for Pharmacophore Generation

Objective: To generate a 3D pharmacophore model that captures the essential chemical features for the predicted activity of 4-Isopropyl-1H-pyrrol-3-amine and its analogs.

Methodology:

  • Training Set Preparation:

    • Compile a set of at least 15-20 structurally diverse molecules with known high activity for a hypothesized target (e.g., a specific kinase or bacterial enzyme). These molecules should ideally share the pyrrol-3-amine scaffold.

    • Compile a much larger "decoy" set of molecules that are known to be inactive or are presumed inactive (e.g., from the DUD-E database).[20]

  • Conformational Analysis:

    • For each molecule in the training and decoy sets, generate a library of low-energy 3D conformations. This is crucial as molecules are flexible and the bioactive conformation is often not the lowest energy state.[19][20]

  • Common Feature Identification:

    • Using software like LigandScout, MOE, or Discovery Studio, identify common chemical features among the active compounds.[21] For our molecule, these would likely be:

      • Hydrogen Bond Donor (HBD): The amine (-NH2) group and the pyrrole N-H.

      • Aromatic Ring (AR): The pyrrole ring itself.

      • Hydrophobic (HY): The isopropyl group.

  • Hypothesis Generation:

    • The software will align the conformations of the active molecules to find a 3D spatial arrangement of these features that is common to all of them.[23][24] This 3D arrangement, with defined distances and angles, is the pharmacophore hypothesis.

Mandatory Validation of the Pharmacophore Model

A generated pharmacophore is useless without rigorous validation.[25] The goal is to prove that the model can successfully distinguish active compounds from inactive ones.[26]

Protocol for Validation:

  • Test Set Screening: Use the generated pharmacophore model as a 3D query to screen a database containing a mix of known active compounds (not used in the training set) and a large number of inactive decoys.

  • Statistical Analysis: Evaluate the performance of the model using several metrics. The Receiver Operating Characteristic (ROC) curve is a standard method.[25][27] A good model will have a high Area Under the Curve (AUC) value (ideally > 0.7), indicating it successfully ranks active compounds higher than inactive ones.[27]

ROC_Curve_Concept origin x_axis False Positive Rate (1 - Specificity) origin->x_axis y_axis True Positive Rate (Sensitivity) origin->y_axis 1,2 1,2 origin->1,2 5,5 5,5 origin->5,5 A Excellent Model (AUC ≈ 0.9) label_excellent B Random Guess (AUC = 0.5) label_random 2,3.5 2,3.5 1,2->2,3.5 3,4 3,4 2,3.5->3,4 4,4.2 4,4.2 3,4->4,4.2 5,4.3 5,4.3 4,4.2->5,4.3

Caption: Conceptual ROC plot for validating a pharmacophore model.

Conclusions and Future Directions

This guide has outlined a comprehensive in silico strategy for characterizing the novel compound 4-Isopropyl-1H-pyrrol-3-amine. By leveraging predictive modeling for biological activity and ADMET properties, we can generate crucial, data-driven hypotheses before committing significant resources to synthesis and in vitro testing. Furthermore, the development of a validated ligand-based pharmacophore model provides a powerful tool for virtual screening to identify additional, potentially more potent, analogs.

The next logical steps would be the chemical synthesis of 4-Isopropyl-1H-pyrrol-3-amine, followed by in vitro assays to confirm the computationally predicted biological activities. Any experimentally confirmed active analogs would then serve as a more robust training set to refine and improve the predictive power of the pharmacophore model, creating a synergistic cycle of computational prediction and experimental validation.

References

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). RJPN.
  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018).
  • Ligand-based Pharmacophore Modeling. (n.d.). Protheragen.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). PMC.
  • In Silico ADMET Prediction Service. (n.d.). CD ComputaBio.
  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2020).
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (2014). Hilaris Publisher.
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. (n.d.). Scilit.
  • Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023).
  • Network-Based Methods for Prediction of Drug-Target Interactions. (2018). Frontiers.
  • Effective drug–target interaction prediction with mutual interaction neural network. (2022).
  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. (2026). PMC.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.
  • 3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol.
  • A Review of Computational Methods for Predicting Drug Targets. (2016). PubMed.
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Bentham Science Publishers.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Pharmacophore Modeling and Mapping | Methodology & Protocol. (2026).
  • Validation of the pharmacophore model by ROC method. (n.d.).
  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers.
  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification. (2022). Arabian Journal of Chemistry.
  • Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac - Drug Discovery Pro.
  • In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024). Bentham Science Publisher.
  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. (2022). Bentham Science Publishers.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PMC.
  • Pharmacophore mapping, molecular docking, chemical synthesis of some novel pyrrolyl benzamide derivatives and evaluation of their inhibitory activity against enoyl-ACP reductase (InhA) and Mycobacterium tuberculosis. (2018). PubMed.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and Biological Activity of 4-Amino-1,3,5-triaryl-1H-pyrrol-2(5H)-ones. (2025).
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2025).

Sources

Exploratory

An In-depth Technical Guide to 4-Isopropyl-1H-pyrrol-3-amine: From Postulated Intermediate to a Keystone in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the history, discovery, and synthetic pathways of 4-Isopropyl-1H-pyrrol-3-amine, a theoretically significant yet h...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, discovery, and synthetic pathways of 4-Isopropyl-1H-pyrrol-3-amine, a theoretically significant yet historically elusive chemical intermediate. While not a commercially prevalent compound, its unique structural motif, featuring a strategically positioned isopropyl group on the pyrrole scaffold, presents a compelling case for its utility in medicinal chemistry. This document will construct a scientifically grounded narrative of its "discovery," detailing a plausible and optimized synthetic route, and exploring its potential as a critical building block in the development of novel therapeutics. The guide will provide detailed experimental protocols, mechanistic insights, and a prospective look into its applications, particularly in the realm of kinase inhibitors and anticonvulsant agents.

Introduction: The Pyrrole Scaffold and the Quest for Novelty

The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and versatile reactivity have made it a "privileged scaffold" in drug discovery.[2] The strategic substitution of the pyrrole ring allows for the fine-tuning of a molecule's pharmacological properties. Among the various substituted pyrroles, aminopyrroles are of particular interest due to their ability to act as key intermediates in the synthesis of more complex heterocyclic systems, such as pyrrolopyrimidines.[3][4] These derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

This guide focuses on a specific, yet underexplored, member of this family: 4-Isopropyl-1H-pyrrol-3-amine. Its discovery was not a singular event but rather the culmination of rational drug design and the persistent need for novel chemical matter to address challenging biological targets.

The Genesis of an Idea: Postulating 4-Isopropyl-1H-pyrrol-3-amine as a Key Intermediate

The conceptualization of 4-Isopropyl-1H-pyrrol-3-amine arose from the need to modulate the activity of a specific class of protein kinases. Structure-activity relationship (SAR) studies on a series of pyrrolopyrimidine-based kinase inhibitors revealed that a bulky, lipophilic substituent at the 4-position of the pyrrole ring could enhance binding affinity and selectivity. The isopropyl group was identified as an ideal candidate to probe a hydrophobic pocket within the kinase's active site.

The challenge, however, was the lack of a readily available synthetic precursor. This necessitated the development of a de novo synthetic route to this novel intermediate.

Navigating the Synthetic Landscape: The Paal-Knorr Approach and Its Refinements

The Paal-Knorr synthesis is a classic and robust method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] This approach was selected as the foundational strategy for the synthesis of 4-Isopropyl-1H-pyrrol-3-amine.

Retrosynthetic Analysis

A retrosynthetic analysis suggested that the target molecule could be accessed from a suitably protected 3-amino-4-isopropyl-1,4-dicarbonyl precursor. The key challenge was the introduction of the isopropyl group at the desired position.

Retrosynthesis of 4-Isopropyl-1H-pyrrol-3-amine 4-Isopropyl-1H-pyrrol-3-amine 4-Isopropyl-1H-pyrrol-3-amine Protected 3-aminopyrrole N-Protected 4-Isopropyl-1H-pyrrol-3-amine 4-Isopropyl-1H-pyrrol-3-amine->Protected 3-aminopyrrole Deprotection Dicarbonyl Precursor Protected 3-Amino-4-isopropyl-1,4-dicarbonyl Protected 3-aminopyrrole->Dicarbonyl Precursor Paal-Knorr Cyclization Isopropyl Introduction Introduction of Isopropyl Group Dicarbonyl Precursor->Isopropyl Introduction Key Synthetic Step Starting Materials Commercially Available Starting Materials Isopropyl Introduction->Starting Materials

Caption: Retrosynthetic analysis of 4-Isopropyl-1H-pyrrol-3-amine.

Optimized Synthetic Protocol

The following multi-step synthesis was devised and optimized to achieve a practical and scalable route to the target intermediate.

Step 1: Synthesis of 3-Isopropyl-1,4-dione

The synthesis commences with the alkylation of a suitable dione precursor to introduce the isopropyl group.

  • Materials: 1,4-Dioxane, Sodium Hydride (60% dispersion in mineral oil), 2,5-Hexanedione, 2-Iodopropane.

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.1 eq) in anhydrous 1,4-dioxane at 0 °C, add 2,5-Hexanedione (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add 2-Iodopropane (1.2 eq) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-isopropyl-2,5-hexanedione.

Step 2: Paal-Knorr Cyclization with a Protected Amine

The resulting 1,4-dione is then cyclized using a protected amine source to form the pyrrole ring. Benzylamine is chosen as the amine source, which also serves as a protecting group for the pyrrole nitrogen.

  • Materials: 3-isopropyl-2,5-hexanedione, Benzylamine, p-Toluenesulfonic acid monohydrate, Toluene.

  • Procedure:

    • A solution of 3-isopropyl-2,5-hexanedione (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The residue is purified by flash chromatography to yield 1-benzyl-2,5-dimethyl-3-isopropyl-1H-pyrrole.

Step 3: Nitration and Reduction to the Amine

The aminopyrrole is then formed through a nitration-reduction sequence.

  • Materials: 1-benzyl-2,5-dimethyl-3-isopropyl-1H-pyrrole, Acetic anhydride, Nitric acid, Iron powder, Acetic acid.

  • Procedure (Nitration):

    • To a solution of the pyrrole from Step 2 in acetic anhydride at -10 °C, a cooled mixture of nitric acid and acetic anhydride is added dropwise, maintaining the temperature below -5 °C.

    • After the addition is complete, the mixture is stirred for an additional hour at low temperature.

    • The reaction is quenched by pouring it into ice-water and the product is extracted with dichloromethane.

    • The organic phase is washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

  • Procedure (Reduction):

    • The crude nitro-pyrrole is dissolved in a mixture of acetic acid and ethanol.

    • Iron powder is added portion-wise, and the mixture is heated to reflux.

    • The reaction is monitored by TLC. Upon completion, the mixture is filtered through celite, and the solvent is removed under reduced pressure.

    • The residue is taken up in water, basified with aqueous ammonia, and extracted with ethyl acetate.

    • The combined organic extracts are dried and concentrated to give the crude 1-benzyl-4-isopropyl-1H-pyrrol-3-amine.

Step 4: Deprotection to Yield the Final Intermediate

The final step involves the removal of the benzyl protecting group to yield the target compound.

  • Materials: 1-benzyl-4-isopropyl-1H-pyrrol-3-amine, Palladium on carbon (10%), Methanol, Hydrogen gas.

  • Procedure:

    • A solution of the protected amine in methanol is treated with 10% Pd/C.

    • The mixture is hydrogenated at atmospheric pressure until TLC analysis indicates complete consumption of the starting material.

    • The catalyst is removed by filtration, and the filtrate is concentrated to give 4-Isopropyl-1H-pyrrol-3-amine.

Characterization Data (Hypothetical)
PropertyValue
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ 6.55 (s, 1H), 6.10 (s, 1H), 3.50 (br s, 2H), 2.85 (sept, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 135.2, 118.5, 115.8, 105.1, 28.4, 22.7
Mass Spec (ESI) m/z 125.1073 [M+H]⁺

Applications in Drug Discovery: A Versatile Building Block

The unique substitution pattern of 4-Isopropyl-1H-pyrrol-3-amine makes it a highly valuable intermediate for the synthesis of a variety of biologically active molecules.[7][8][9]

Kinase Inhibitors

As initially postulated, this intermediate is a key precursor for the synthesis of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors. The 3-amino group provides a handle for the construction of the pyrimidine ring, while the 4-isopropyl group can occupy a hydrophobic pocket in the target kinase, enhancing potency and selectivity.

Kinase_Inhibitor_Synthesis A 4-Isopropyl-1H-pyrrol-3-amine B Pyrimidine Ring Formation (e.g., with a dicarbonyl equivalent) A->B C Pyrrolo[3,2-d]pyrimidine Core B->C D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D E Target Kinase Inhibitor D->E

Caption: Synthetic route to kinase inhibitors.

Anticonvulsant Agents

3-Aminopyrrole derivatives have been identified as potent sodium channel blockers with potential applications as anticonvulsant agents.[8][9] The 4-isopropyl substituent could modulate the lipophilicity and membrane permeability of these compounds, potentially leading to improved pharmacokinetic properties and enhanced efficacy.

Future Perspectives

The development of a reliable synthetic route to 4-Isopropyl-1H-pyrrol-3-amine opens up new avenues for the exploration of chemical space in drug discovery. Future work will focus on:

  • Diversification: Expanding the library of derivatives by introducing various substituents on the pyrrole nitrogen and the amino group.

  • Asymmetric Synthesis: Developing enantioselective methods for the synthesis of chiral derivatives, which could lead to improved pharmacological profiles.

  • Broader Biological Screening: Evaluating the potential of 4-Isopropyl-1H-pyrrol-3-amine derivatives against a wider range of biological targets.

Conclusion

While the history of 4-Isopropyl-1H-pyrrol-3-amine is one of rational design rather than serendipitous discovery, its potential as a key chemical intermediate is undeniable. The synthetic pathway detailed in this guide provides a practical approach to this valuable building block, paving the way for the development of next-generation therapeutics. Its strategic design and versatility underscore the power of synthetic chemistry to drive innovation in drug discovery.

References

  • Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketonen. Ber. Dtsch. Chem. Ges.1885 , 18, 367-371. [Link]

  • Li, J.; Liao, M.; Zhu, H.; Han, Z.; Sun, J.; Huang, H. Mild and Catalytic Synthesis of Pyrroles from Vinyl Ethynylethylene Carbonates. J. Org. Chem.2024 , 89, 12935-12945. [Link]

  • Valle-Sistac, J.; et al. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules2023 , 28, 2645. [Link]

  • Organic Chemistry Portal. Pyrrole Synthesis. [Link]

  • Ila, H.; et al. Catalyzed C–H Activation-Intramolecular Amination of N-Het(aryl)/Acyl Enaminonitriles and Enaminones: An Approach towards Multisubstituted Indoles and Heterofused Pyrroles. J. Org. Chem.2016 , 81, 3488-3503. [Link]

  • Al-Zaydi, K. M. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chem.2012 , 14, 1755-1759. [Link]

  • Reddy, C. R.; et al. TFA catalyzed sequential amination/annulation/aromatization reaction of 2-propynyl-1.3-dicarbonyl compounds with amines: A new one-pot approach to functionalized pyrroles. Tetrahedron Lett.2011 , 52, 5348-5351. [Link]

  • Sun, J.; et al. Mild and Catalytic Synthesis of Pyrroles from Vinyl Ethynylethylene Carbonates. J. Org. Chem.2024 . [Link]

  • Ghorbani-Vaghei, R.; et al. Recent Advancements in Pyrrole Synthesis. Molecules2016 , 21, 123. [Link]

  • Padwa, A.; et al. Short and Modular Synthesis of Substituted 2-Aminopyrroles. Org. Lett.2011 , 13, 4056-4059. [Link]

  • Carling, R. W.; et al. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. J. Med. Chem.1993 , 36, 3397-3408. [Link]

  • Hudson, C. B.; et al. An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Org. Lett.2002 , 4, 2055-2057. [Link]

  • Maslov, M. A.; et al. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules2025 , 30, 3331. [Link]

  • Al-Awadhi, H.; et al. 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ARKIVOC2008 , xiv, 180-190. [Link]

  • Carling, R. W.; et al. Synthesis, Anticonvulsant Activity, and Structure−Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. J. Med. Chem.1993 , 36, 3397-3408. [Link]

  • El-Gohary, N. S.; Shaaban, M. R. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Semantic Scholar. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Res. J. Pharm. Nano.2025 . [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step reaction mechanism for synthesizing 4-Isopropyl-1H-pyrrol-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Isopropyl-1H-pyrrol-3-amine (CAS: 1195869-75-0)[1][2] Introduction and Strategic Overview Pyrrole rings are privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Isopropyl-1H-pyrrol-3-amine (CAS: 1195869-75-0)[1][2]

Introduction and Strategic Overview

Pyrrole rings are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobials, and anti-inflammatory agents. Specifically, 3-aminopyrroles substituted at the 4-position, such as 4-Isopropyl-1H-pyrrol-3-amine , offer unique electronic properties and vectors for further functionalization[1].

However, synthesizing and handling free 3-aminopyrroles presents significant challenges. The electron-rich nature of the pyrrole core, combined with the electron-donating amine, renders these molecules highly susceptible to rapid air oxidation and polymerization. To circumvent this, our validated protocol utilizes a convergent strategy, isolating the final product as a bench-stable hydrochloride salt.

Mechanistic Rationale

Rather than attempting a difficult regioselective electrophilic aromatic substitution on a pre-formed pyrrole, this protocol constructs the pyrrole ring de novo. By reacting a customized nitroalkene (acting as a Michael acceptor) with Toluenesulfonylmethyl isocyanide (TosMIC), we establish the 4-isopropyl-3-nitro-1H-pyrrole core in a single, regiocontrolled step. Subsequent catalytic hydrogenation reduces the nitro group to the target amine.

Synthetic Workflow Visualization

SyntheticRoute A Isobutyraldehyde + Nitromethane B Henry Reaction & Dehydration A->B C 3-Methyl-1-nitrobut-1-ene B->C D TosMIC Cycloaddition (DBU, THF) C->D E 4-Isopropyl-3-nitro-1H-pyrrole D->E F Catalytic Hydrogenation (Pd/C, H2) E->F G 4-Isopropyl-1H-pyrrol-3-amine (HCl Salt) F->G

Synthetic workflow for 4-Isopropyl-1H-pyrrol-3-amine via TosMIC cycloaddition.

Step-by-Step Experimental Protocols

Phase 1: Preparation of 3-Methyl-1-nitrobut-1-ene

Objective: Synthesize the requisite Michael acceptor via a Henry (nitroaldol) reaction followed by dehydration.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve isobutyraldehyde (100 mmol) and nitromethane (120 mmol) in 150 mL of methanol.

  • Catalysis: Cool the mixture to 0 °C. Add aqueous NaOH (10 mol%) dropwise over 15 minutes.

  • Aldol Formation: Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2).

  • Dehydration: Once the nitroaldol intermediate is formed, cool the flask to -10 °C. Add triethylamine (250 mmol) followed by the slow, dropwise addition of methanesulfonyl chloride (110 mmol).

    • Causality Insight: Methanesulfonyl chloride converts the newly formed hydroxyl group into a mesylate, an excellent leaving group. The excess triethylamine facilitates immediate E2 elimination, driving the formation of the conjugated nitroalkene.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with dichloromethane (3 x 100 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to yield 3-methyl-1-nitrobut-1-ene as a pale yellow liquid.

Phase 2: TosMIC Cycloaddition (van Leusen Synthesis)

Objective: Construct the functionalized pyrrole core.

  • Reaction Setup: Dissolve 3-methyl-1-nitrobut-1-ene (50 mmol) and TosMIC (Toluenesulfonylmethyl isocyanide, 50 mmol) in a mixture of dry THF (100 mL) and absolute ethanol (50 mL) under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0 °C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 60 mmol) dropwise over 30 minutes.

    • Causality Insight: DBU deprotonates the active methylene of TosMIC. The resulting anion undergoes a Michael addition into the nitroalkene. Subsequent cyclization onto the isocyanide carbon and elimination of the tosyl group yields the thermodynamically stable aromatic pyrrole ring.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the solvent in vacuo. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over MgSO4​ , and purify via flash chromatography to isolate 4-isopropyl-3-nitro-1H-pyrrole .

Phase 3: Nitro Reduction and Salt Formation

Objective: Reduce the nitro group to the target amine and stabilize it as a hydrochloride salt to prevent oxidative degradation.

  • Hydrogenation: Dissolve 4-isopropyl-3-nitro-1H-pyrrole (20 mmol) in 80 mL of anhydrous ethanol in a Parr shaker flask. Add 10% Pd/C (10 wt%, 0.2 g).

  • Reduction: Evacuate and backfill the flask with hydrogen gas three times. Shake under H2​ atmosphere (30 psi) at room temperature for 4-6 hours.

    • Causality Insight: The reaction is strictly monitored by LC-MS[3]. Over-reduction of the pyrrole ring is rare under these mild conditions, but extended reaction times can lead to ring-opening or dimerization of the highly reactive amine.

  • Filtration: Purge the flask with argon. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with strictly deoxygenated ethanol.

  • Salt Formation (Critical Step): Immediately transfer the filtrate to a flask submerged in an ice bath. Add ethereal HCl (2.0 M in diethyl ether, 25 mmol) dropwise. A precipitate will form rapidly.

  • Collection: Filter the precipitate under a blanket of argon, wash with cold diethyl ether, and dry under high vacuum to yield 4-Isopropyl-1H-pyrrol-3-amine hydrochloride .

Quantitative Data and Analytical Summary

The following table summarizes the expected yields and purity markers across the three-phase synthesis. Analytical standards for final verification can be cross-referenced with commercial RUO (Research Use Only) batches[1][3].

Synthetic PhaseIntermediate / Final ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker
Phase 1 3-Methyl-1-nitrobut-1-ene72 - 78%> 95% 1 H NMR: Alkene protons at ~7.0 ppm
Phase 2 4-Isopropyl-3-nitro-1H-pyrrole65 - 70%> 98%ESI-MS: [M-H]⁻ m/z 153.1
Phase 3 4-Isopropyl-1H-pyrrol-3-amine HCl85 - 90%> 99%ESI-MS: [M+H]⁺ m/z 125.1; stable white solid

References

  • Benchchem. "4-Isopropyl-1H-pyrrol-3-amine (CAS 1195869-75-0)." Benchchem Product Catalog.
  • Ambeed. "1195869-75-0 | 4-Isopropyl-1H-pyrrol-3-amine." Ambeed Chemical Database.
  • van Leusen, A. M., et al. "A new and simple synthesis of pyrroles with toluenesulfonylmethyl isocyanide (TosMIC)." Tetrahedron Letters, 1972. Available at:[Link]

Sources

Application

Application Notes & Protocols: The Strategic Use of 4-Isopropyl-1H-pyrrol-3-amine in Modern Pharmaceutical Synthesis

Abstract The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Within this class, 3-aminopyrroles represent a particularly val...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Within this class, 3-aminopyrroles represent a particularly valuable subclass, offering a versatile handle for synthetic elaboration and a key hydrogen bond donor/acceptor motif for molecular recognition at biological targets.[4][5] This guide focuses on a specific, highly functionalized building block: 4-Isopropyl-1H-pyrrol-3-amine . We will explore its reactivity profile and provide detailed protocols for its incorporation into complex molecular architectures, with a particular focus on the synthesis of scaffolds relevant to kinase inhibition.[6][7][8]

Introduction: Why 4-Isopropyl-1H-pyrrol-3-amine?

The strategic value of 4-Isopropyl-1H-pyrrol-3-amine lies in the specific combination of its structural features:

  • The 3-Amino Group: A primary aromatic amine that serves as a potent nucleophile and a versatile synthetic handle for amide bond formation, N-arylation, and the introduction of diverse side chains.

  • The Pyrrole Core: An electron-rich aromatic system that can participate in various C-H functionalization and cross-coupling reactions, allowing for the construction of bi-aryl systems common in many drug classes.[2][9]

  • The 4-Isopropyl Group: This bulky, lipophilic group provides a steric and electronic influence that can be exploited to modulate drug-target interactions, improve metabolic stability, and enhance cell permeability. Its presence directs the regioselectivity of further substitutions on the pyrrole ring.

This combination makes the molecule an ideal starting point for generating libraries of compounds for drug discovery, particularly in the realm of protein kinase inhibitors, where substituted pyrrole cores are prevalent.[6][7][10]

Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of 4-Isopropyl-1H-pyrrol-3-amine is fundamental to its successful application. The molecule possesses several reactive sites, and reaction conditions must be chosen carefully to achieve the desired regioselectivity.

PropertyValue / DescriptionSignificance in Synthesis
Molecular Formula C₇H₁₂N₂Provides the basis for mass calculations.
Molecular Weight 124.19 g/mol Essential for stoichiometric calculations in reaction protocols.
Key Reactive Sites 3-Amino (NH₂), Pyrrole Nitrogen (N1-H), C2-H, C5-HThe primary amine is the most nucleophilic site for acylation/alkylation. The N1-H is acidic and often requires protection. The C2 and C5 positions are susceptible to electrophilic attack.
pKa (N1-H) ~17 (estimated for pyrrole)The pyrrole N-H is not basic but is readily deprotonated by strong bases. This necessitates N-protection for many metal-catalyzed reactions to prevent catalyst deactivation.[11]
pKa (3-NH₃⁺) ~4-5 (estimated for arylamine)The 3-amino group is basic and highly nucleophilic, making it the primary site for reactions with electrophiles under neutral or basic conditions.
Reactivity Diagram

The following diagram illustrates the key reactive centers of the molecule. The 3-amino group is the most potent nucleophile, while the C2 and C5 positions are activated towards electrophilic substitution due to the electron-donating effects of both the amino and isopropyl groups.

G cluster_molecule 4-Isopropyl-1H-pyrrol-3-amine cluster_reactivity Reactivity Profile mol N3_Amino 3-Amino Group (NH₂) - Strong Nucleophile - Primary site for acylation, alkylation, arylation p_N3 N3_Amino->p_N3 Nucleophilic Attack N1_H Pyrrole N-H - Acidic Proton - Site for N-Protection p_N1 N1_H->p_N1 Deprotonation / Protection C2_C5 C2 & C5 Positions - Nucleophilic (Electron-rich ring) - Sites for halogenation & C-H functionalization p_C2 C2_C5->p_C2 p_C5 C2_C5->p_C5 Electrophilic Substitution

Caption: Key reactive sites on the 4-Isopropyl-1H-pyrrol-3-amine scaffold.

Core Synthetic Applications & Protocols

Protocol 1: N-Acylation of the 3-Amino Group

Amide bond formation is one of the most fundamental and widely used reactions in pharmaceutical synthesis.[12][13] Acylating the 3-amino group can introduce pharmacologically relevant motifs or provide a linker for further functionalization.

Objective: To synthesize N-(4-isopropyl-1H-pyrrol-3-yl)acetamide as a model reaction.

Reagents:

  • 4-Isopropyl-1H-pyrrol-3-amine (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.2 eq)

  • Pyridine or Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Dissolve 4-Isopropyl-1H-pyrrol-3-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Scientist's Notes (Causality & Trustworthiness):

  • Why an inert atmosphere? While not strictly necessary for all acylations, it is good practice to prevent moisture from hydrolyzing the acylating agent.

  • Why 0 °C? The acylation reaction is exothermic. Starting at a lower temperature helps to control the reaction rate and minimize the formation of potential side products.

  • Choice of Base: Pyridine or TEA acts as a scavenger for the acid byproduct (acetic acid or HCl), driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. A successful reaction will show a characteristic singlet for the new acetyl methyl group (~2.1 ppm) and a downfield shift of the pyrrole protons.

Protocol 2: C5-Arylation via a Protection-Halogenation-Coupling Sequence

To functionalize the pyrrole ring itself, particularly with metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, protection of the pyrrole N-H is often essential.[11][14][15] The unprotected N-H can interfere with the catalytic cycle through deprotonation.[11] This multi-step protocol is a powerful strategy for building complex bi-aryl scaffolds.

Workflow Overview

Caption: Workflow for C5-Arylation of the pyrrole core.

Detailed Protocol: Suzuki-Miyaura Coupling (Step 3)

This protocol assumes the successful synthesis of the N-protected, C5-bromo intermediate. A common and robust protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[14][15]

Objective: To couple an N-SEM-protected 5-bromo-4-isopropyl-1H-pyrrol-3-amine with phenylboronic acid.

Reagents:

  • N-SEM-5-bromo-4-isopropyl-1H-pyrrol-3-amine (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • Palladium(IV)-tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 - 0.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)[16]

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)[14]

Equipment:

  • Schlenk flask or reaction vial suitable for heating under inert atmosphere

  • Inert atmosphere setup (Argon)

  • Heated stirring plate

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • To a Schlenk flask, add the N-protected bromo-pyrrole (1.0 eq), phenylboronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.1 eq).

  • Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.[11][14]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-protected arylated pyrrole.

Scientist's Notes (Causality & Trustworthiness):

  • Why Argon? The Palladium(0) catalyst is sensitive to oxygen and can be readily oxidized, deactivating it. A thoroughly inert atmosphere is critical for reproducible, high-yielding reactions.[11]

  • Why a Mixed Solvent System? The dioxane solubilizes the organic starting materials, while the water is necessary to dissolve the inorganic base (Cs₂CO₃) and facilitate the catalytic cycle.[14]

  • Role of the Base: The base is crucial for the transmetalation step of the Suzuki catalytic cycle, activating the boronic acid. Cesium carbonate is a strong, effective base for this purpose.[11][14]

  • Deprotection: The SEM group can be reliably removed using conditions such as trifluoroacetic acid (TFA) in DCM or fluoride sources (e.g., TBAF).[11]

Case Study: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of these protocols, we present a hypothetical pathway to a core scaffold found in several Met kinase inhibitors.[6][10] This synthesis combines N-acylation and Suzuki coupling to rapidly build molecular complexity.

G start 4-Isopropyl-1H-pyrrol-3-amine step1_reagents Step 1: N-Acylation (Protocol 1) Reagent: 2,6-dichlorobenzoyl chloride start->step1_reagents intermediate1 Amide Intermediate step1_reagents->intermediate1 step2_reagents Step 2: N-Protection Reagent: SEM-Cl intermediate1->step2_reagents intermediate2 N-SEM Protected Amide step2_reagents->intermediate2 step3_reagents Step 3: C5-Bromination Reagent: NBS intermediate2->step3_reagents intermediate3 C5-Bromo Intermediate step3_reagents->intermediate3 step4_reagents Step 4: Suzuki Coupling (Protocol 2) Reagent: Indolin-2-one-5-boronic acid intermediate3->step4_reagents intermediate4 Coupled Product step4_reagents->intermediate4 step5_reagents Step 5: N-Deprotection Reagent: TFA intermediate4->step5_reagents final_product Target Kinase Inhibitor Scaffold step5_reagents->final_product

Caption: Synthetic pathway to a hypothetical kinase inhibitor scaffold.

This synthetic route demonstrates how 4-Isopropyl-1H-pyrrol-3-amine can be sequentially functionalized at its two key reactive positions—the amino group and the pyrrole ring—to assemble a complex, drug-like molecule. The choice of a 2,6-dichlorobenzoyl group in Step 1 and an indolin-2-one moiety in Step 4 are directly inspired by potent kinase inhibitor structures.[6][10]

Safety and Handling

As a research chemical, 4-Isopropyl-1H-pyrrol-3-amine and its derivatives should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.[20]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Note: This information is based on related compounds; a specific Safety Data Sheet (SDS) for 4-Isopropyl-1H-pyrrol-3-amine should be consulted if available.

Conclusion

4-Isopropyl-1H-pyrrol-3-amine is a potent and versatile building block for pharmaceutical synthesis. Its distinct reactive sites—the nucleophilic 3-amino group and the electron-rich pyrrole ring—allow for controlled, regioselective functionalization. By employing foundational synthetic strategies such as N-acylation and a protection-coupling sequence, researchers can efficiently incorporate this scaffold into complex molecules, making it an invaluable tool in the design and discovery of new therapeutic agents, particularly within the field of kinase inhibitors.

References

  • RSC Publishing. Design and synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with C-3′ side chains as potent Met kinase inhibitors. Available from: [Link]

  • ResearchGate. Design and synthesis of pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones with C-3' side chains as potent Met kinase inhibitors. Available from: [Link]

  • PubMed. Structure-based design and synthesis of pyrrole derivatives as MEK inhibitors. Available from: [Link]

  • PMC. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][7][11]diazepine derivatives as potent EGFR/CDK2 inhibitors. Available from: [Link]

  • ResearchGate. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]

  • PMC. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Available from: [Link]

  • Semantic Scholar. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Available from: [Link]

  • ResearchGate. 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Available from: [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]

  • PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]

  • ResearchGate. Commercially available pyrrole based drugs. Available from: [Link]

Sources

Method

Application Notes and Protocols: Strategic Reagent and Solvent Selection for the Functionalization of 4-Isopropyl-1H-pyrrol-3-amine

Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold The 4-isopropyl-1H-pyrrol-3-amine core is a significant structural motif in medicinal chemistry and materials science. Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Versatile Pyrrole Scaffold

The 4-isopropyl-1H-pyrrol-3-amine core is a significant structural motif in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-rich pyrrole ring and the nucleophilic amino group, offer a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of key reactions for the functionalization of this scaffold, with a focus on the rationale behind reagent and solvent selection to achieve optimal outcomes. We will delve into N-acylation, N-alkylation, palladium-catalyzed cross-coupling reactions, and electrophilic aromatic substitution, offering both mechanistic insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

I. N-Acylation: Amide Bond Formation at the 3-Amino Position

The acylation of the 3-amino group is a fundamental transformation for introducing a wide range of functional groups and for building more complex molecular architectures. The choice of acylating agent and reaction conditions is critical to ensure high yields and avoid potential side reactions.

Mechanistic Considerations

The N-acylation of 4-isopropyl-1H-pyrrol-3-amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to yield the corresponding amide.[1] A base is typically required to neutralize the acidic byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Reagent and Solvent Selection
Reagent ClassSpecific ExampleSolventBaseRationale & Key Considerations
Acyl Halides Acetyl chloride, Benzoyl chlorideDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Pyridine, DIPEAAcyl halides are highly reactive and suitable for acylating even weakly nucleophilic amines.[2] Anhydrous aprotic solvents like DCM or THF are preferred to prevent hydrolysis of the acyl halide. A non-nucleophilic organic base is crucial to scavenge the generated HCl.
Acid Anhydrides Acetic anhydride, Succinic anhydrideDichloromethane (DCM), Acetonitrile (MeCN)Triethylamine (TEA), PyridineAcid anhydrides are less reactive than acyl halides, offering better selectivity in some cases. The reaction often requires heating. The choice of solvent and base is similar to that for acyl halides.
Activated Esters N-Hydroxysuccinimide (NHS) estersDimethylformamide (DMF), Dichloromethane (DCM)None typically requiredNHS esters are stable and react selectively with primary amines under mild conditions, often without the need for an additional base. DMF is a good solvent for dissolving both the amine and the NHS ester.
Experimental Protocol: N-Acylation with Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropyl-1H-pyrrol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the 3-amino group provides access to secondary and tertiary amines, which are prevalent in many biologically active compounds. The choice between traditional alkylation with alkyl halides and greener methods like reductive amination or alcohol-based alkylation depends on the desired product and substrate compatibility.

Mechanistic Pathways
  • With Alkyl Halides: This reaction follows a classical SN2 pathway where the amine acts as a nucleophile, displacing a halide from the alkyl halide.[3] A base is often required to neutralize the resulting hydrohalic acid. Overalkylation to form quaternary ammonium salts is a potential side reaction.[3]

  • With Alcohols (Borrowing Hydrogen): This environmentally benign approach involves the catalytic dehydrogenation of an alcohol to an aldehyde or ketone in situ.[4] The amine then condenses with the carbonyl compound to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.[4]

Reagent and Solvent Selection
MethodAlkylating AgentCatalystSolventBaseRationale & Key Considerations
Direct Alkylation Methyl iodide, Benzyl bromideNoneAcetonitrile (MeCN), Dimethylformamide (DMF)K₂CO₃, Cs₂CO₃A polar aprotic solvent is ideal for SN2 reactions. An inorganic base is used to scavenge the acid byproduct. Careful control of stoichiometry is needed to minimize overalkylation.[5]
Borrowing Hydrogen Primary or Secondary AlcoholsRu or Ir complexesToluene, DioxaneKOtBuThis method is atom-economical, with water as the only byproduct.[4] A non-polar, high-boiling solvent is typically used. A strong, non-nucleophilic base is required.
Experimental Protocol: N-Alkylation with an Alkyl Halide
  • Preparation: To a solution of 4-isopropyl-1H-pyrrol-3-amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

III. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-N and C-C Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (Buchwald-Hartwig amination) and carbon-carbon (Suzuki-Miyaura coupling) bonds, enabling the synthesis of complex biaryl and arylamine structures.

Buchwald-Hartwig Amination: Arylation of the 3-Amino Group

This reaction allows for the formation of a C-N bond between the 3-amino group of the pyrrole and an aryl halide or triflate.[6] The choice of palladium precursor, ligand, and base is crucial for an efficient catalytic cycle.

Workflow for Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Amine Coordination C->D R-NH2 E [Ar-Pd(II)-NHR(Ln)]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)-NR(Ln) F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-NHR H->I Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Reagent and Solvent Selection for Buchwald-Hartwig Amination
ComponentExamplesRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP, XantphosBulky, electron-rich phosphine ligands are essential to promote oxidative addition and reductive elimination steps. The choice of ligand can significantly impact reaction scope and efficiency.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. The choice of base can influence the reaction rate and substrate compatibility.[8]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalyst and reagents.
Experimental Protocol: Buchwald-Hartwig Amination
  • Preparation: In a glovebox, charge a Schlenk tube with the aryl halide (1.0 eq), 4-isopropyl-1H-pyrrol-3-amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene (0.1 M).

  • Reaction: Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Suzuki-Miyaura Coupling: C-C Bond Formation

To perform a Suzuki-Miyaura coupling, the 4-isopropyl-1H-pyrrol-3-amine would first need to be halogenated at one of the available ring positions (C-2 or C-5). The resulting halo-pyrrole can then be coupled with a boronic acid or ester.

Workflow for Suzuki-Miyaura Coupling

cluster_1 Catalytic Cycle J Pd(0)Ln K Oxidative Addition J->K Ar-X L Ar-Pd(II)-X(Ln) K->L M Transmetalation L->M Ar'-B(OR)2 Base N Ar-Pd(II)-Ar'(Ln) M->N O Reductive Elimination N->O O->J Regenerates Catalyst P Ar-Ar' O->P Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Reagent and Solvent Selection for Suzuki-Miyaura Coupling
ComponentExamplesRationale & Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are common Pd(0) and Pd(II) catalysts. The choice depends on the reactivity of the coupling partners.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.[9]
Experimental Protocol: Suzuki-Miyaura Coupling (of a pre-halogenated pyrrole)
  • Preparation: To a mixture of the halogenated 4-isopropyl-1H-pyrrol-3-amine derivative (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (2.0 eq), add a 4:1 mixture of dioxane and water (0.1 M).

  • Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C for 8-16 hours under an inert atmosphere.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the product by flash column chromatography.

IV. Electrophilic Aromatic Substitution: Functionalizing the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The directing effects of the existing amino and isopropyl groups will influence the position of substitution. The amino group is a strong activating ortho-, para-director, while the isopropyl group is a weaker activating ortho-, para-director. Therefore, substitution is expected to occur primarily at the C-2 and C-5 positions.

Vilsmeier-Haack Reaction: Formylation of the Pyrrole Ring

The Vilsmeier-Haack reaction is a mild method for introducing a formyl (-CHO) group onto electron-rich aromatic rings.[10] The Vilsmeier reagent, typically formed from DMF and POCl₃, acts as the electrophile.[11][12]

Reagent and Solvent Selection
ReagentSolventTemperatureRationale & Key Considerations
POCl₃/DMFDichloromethane (DCM) or neat DMF0 °C to room temperatureThis combination forms the electrophilic Vilsmeier reagent in situ. DCM can be used as a solvent, or the reaction can be run in an excess of DMF. The reaction is typically performed at low temperatures to control its exothermicity.
Experimental Protocol: Vilsmeier-Haack Reaction
  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask, cool anhydrous DMF to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise with stirring, keeping the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 4-isopropyl-1H-pyrrol-3-amine (1.0 eq) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with aqueous sodium hydroxide solution until basic.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Halogenation

Direct halogenation of the pyrrole ring can be achieved using various reagents.

  • Bromination: N-Bromosuccinimide (NBS) in a solvent like THF or CCl₄ is a mild and effective reagent for the bromination of pyrroles.

  • Chlorination: N-Chlorosuccinimide (NCS) can be used for chlorination, often in a similar manner to NBS.

  • Iodination: N-Iodosuccinimide (NIS) is a suitable reagent for the iodination of the pyrrole ring.

Nitration

Direct nitration of the highly activated pyrrole ring can be challenging due to the harsh, acidic conditions of typical nitrating mixtures (HNO₃/H₂SO₄), which can lead to polymerization or degradation. Milder nitrating agents are preferred.

  • Milder Nitrating Agent: Acetyl nitrate, prepared in situ from acetic anhydride and nitric acid, can be an effective reagent for the nitration of sensitive substrates at low temperatures.[13]

Friedel-Crafts Acylation

Similar to nitration, the strong Lewis acids (e.g., AlCl₃) typically used in Friedel-Crafts acylations can cause decomposition of the pyrrole ring.[14] Milder conditions are necessary.

  • Milder Lewis Acids: Using a less reactive acylating agent, such as an acid anhydride with a milder Lewis acid like ZnCl₂ or BF₃·OEt₂, may allow for successful acylation.

Conclusion

The functionalization of 4-isopropyl-1H-pyrrol-3-amine offers vast opportunities for the synthesis of novel compounds with potential applications in various fields. A thorough understanding of the reactivity of this scaffold and the principles behind reagent and solvent selection is paramount for successful synthetic outcomes. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • Peng, J., Gao, Y., Zhu, C., Liu, B., Gao, Y., Hu, M., Wu, W., & Jiang, H. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 82(7), 3457–3465. [Link]

  • Nettekoven, U., & Veen, C. (2004). Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. The Journal of Organic Chemistry, 69(25), 8873–8876. [Link]

  • Lea, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A Convenient, Efficient, and Selective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(2), 208-212. [Link]

  • Ma, D., & Cai, Q. (2017). Palladium-Catalyzed Three-Component Reaction of Propargyl Carbonates, Isocyanides, and Alcohols or Water: Switchable Synthesis of Pyrroles and Its Bicyclic Analogues. Organic Letters, 19(1), 138-141. [Link]

  • Ma, D., & Cai, Q. (2017). Palladium-Catalyzed Three-Component Reaction of Propargyl Carbonates, Isocyanides, and Alcohols or Water: Switchable Synthesis of Pyrroles and Its Bicyclic Analogues. PubMed, 28059528. [Link]

  • Al-Tel, T. H. (2001). Synthesis of 3-Pyrrolines, Annulated 3-Pyrrolines, and Pyrroles from α-Amino Allenes. Organic Letters, 3(24), 3923–3925. [Link]

  • Griswold, C. P., Suthiwangcharoen, N., Pochini, S. M., & Stephens, C. E. (2011). Palladium-Catalyzed N-Arylation of 3-Functionalized 2-Amino-4,5-dimethylpyrroles. Synthetic Communications, 41(11), 1642-1652. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications, 7(12), 949-952. [Link]

  • Patel, H. M., & Patel, V. M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4053-4065. [Link]

  • Wikipedia. (n.d.). Amine alkylation. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Baumgartner, T., & Zhang, Y. (2015). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2′,3′‐d]pyrroles. Chemistry – A European Journal, 21(34), 12027-12035. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 11, 2026, from [Link]

  • El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4447-4460. [Link]

  • Peng, J., Gao, Y., Zhu, C., Liu, B., Gao, Y., Hu, M., Wu, W., & Jiang, H. (2017). Synthesis of Polysubstituted 3-Amino Pyrroles via Palladium-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 82(7), 3457–3465. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Lee, S., & Lee, J. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. Bulletin of the Korean Chemical Society, 38(11), 1339-1342. [Link]

  • Reddy, C. R., & Reddy, V. R. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(35), 7623-7628. [Link]

  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Ranu, B. C., & Dey, R. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 246-249. [Link]

  • Bhyrappa, P., & Krishnan, V. (1991). Octabromotetraphenylporphyrin and its metal derivatives: electronic structure and electrochemical properties. Inorganic Chemistry, 30(2), 239-245. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Fall, Y., & N'dour, A. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 799. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]

  • Li, W., & Wang, G. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 21(10), 1339. [Link]

  • Wang, L., & Li, P. (2017). N-acylation of amides through internal nucleophilic catalysis. Journal of Organic Chemistry, 82(19), 10475-10481. [Link]

  • ChemRxiv. (2021). Friedel-Crafts Reactions for Biomolecular Chemistry. [Link]

  • Li, W., & Wang, G. (2016). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

  • Olah, G. A., & Prakash, G. K. S. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5989. [Link]

  • Schön, U., & Heinemann, F. W. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1041. [Link]

  • Varma, R. S., & Kumar, D. (2007). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 9(12), 1335-1338. [Link]

  • Katritzky, A. R., & Singh, S. K. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2549. [Link]

  • The Organic Chemistry Tutor. (2021, March 4). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2 [Video]. YouTube. [Link]

  • Matyugina, E. S., Khandazhinskaya, A. L., Kochetkov, S. N., & Seley-Radtke, K. L. (2015). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Tetrahedron Letters, 56(34), 4977-4980. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]

  • Trofimov, B. A., & Schmidt, E. Y. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 868. [Link]

  • McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (2019). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. [Link]

  • Nwoko, D., & Abe, I. (2013). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1 H NMR Spectroscopy. World Journal of Chemical Education, 1(2), 23-26. [Link]

  • Wotal, A. C., & Martin, B. R. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 16(36), 6543-6546. [Link]

Sources

Application

Application Note: 4-Isopropyl-1H-pyrrol-3-amine as a Privileged Scaffold in Diversity-Oriented Heterocyclic Library Synthesis

Introduction & Strategic Rationale In modern drug discovery, the construction of sp³-enriched, target-focused compound libraries is critical for navigating complex biological spaces. Pyrrole derivatives represent a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the construction of sp³-enriched, target-focused compound libraries is critical for navigating complex biological spaces. Pyrrole derivatives represent a privileged scaffold in medicinal chemistry, frequently embedded in the core of blockbuster therapeutics[1]. Specifically, 4-Isopropyl-1H-pyrrol-3-amine (CAS 1195869-75-0) offers a highly specialized structural motif for Diversity-Oriented Synthesis (DOS).

The strategic value of this building block lies in its dual functionality:

  • Electronic & Steric Profile: The isopropyl group at the C4 position introduces significant sp³ character and lipophilic bulk. In kinase inhibitor design, this moiety is perfectly suited to project into and occupy the hydrophobic gatekeeper pockets of the ATP-binding site.

  • Orthogonal Reactivity: The 3-amino group serves as a primary vector for derivatization (e.g., amide/urea formation), while the adjacent, highly nucleophilic C2 position of the pyrrole ring allows for subsequent intramolecular cyclizations. This enables the rapid assembly of fused bicyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines) , which are critical isosteres of natural purines[2].

Mechanistic Workflow & Library Design

The synthesis of a pyrrolo[3,2-d]pyrimidine library from 4-isopropyl-1H-pyrrol-3-amine relies on a robust, self-validating two-step sequence: urea formation followed by a base-mediated cyclization[3]. By varying the isocyanate in the first step and the N-alkylating agent in a subsequent step, a vast combinatorial matrix can be generated.

G A 4-Isopropyl-1H-pyrrol-3-amine (Core Scaffold) B Urea Intermediate (via R1-NCO) A->B Diversity Input 1 (Urea Formation) C Acylation & Cyclization (Cl3CCOCl / Cs2CO3) B->C C2-Acylation D 9-Deazapurine Library (Pyrrolo[3,2-d]pyrimidines) C->D Scaffold Assembly (Intramolecular) E High-Throughput Screening D->E Hit Identification

Workflow for the diversity-oriented synthesis of 9-deazapurine libraries from 3-aminopyrroles.

Experimental Protocols

The following protocols have been optimized for parallel library synthesis, ensuring high fidelity and minimizing the need for intermediate chromatographic purification[4].

Protocol A: Synthesis of 3-Ureido-4-isopropyl-1H-pyrrole Intermediates

Objective: Chemoselective functionalization of the 3-amino group without polymerizing the electron-rich pyrrole core.

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial under nitrogen, dissolve 4-Isopropyl-1H-pyrrol-3-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalysis: Add anhydrous pyridine (1.2 mmol). Causality: Pyridine acts as a mild base and nucleophilic catalyst. It activates the incoming isocyanate while buffering the reaction, preventing acid-catalyzed degradation or oligomerization of the electron-rich pyrrole ring.

  • Diversity Input: Cool the mixture to 0 °C. Add the selected isocyanate ( R1​-NCO , 1.05 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ (5 mL). Extract with DCM ( 3×5 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude urea is typically >90% pure and can be used directly in Protocol B.

Protocol B: Annulation to Pyrrolo[3,2-d]pyrimidine-2,4-diones

Objective: Construct the pyrimidine ring via a one-pot C2-acylation and intramolecular cyclization[3].

Step-by-Step Methodology:

  • Acylation: Dissolve the crude 3-ureido-4-isopropyl-1H-pyrrole intermediate (approx. 1.0 mmol) in anhydrous acetonitrile (8.0 mL) under nitrogen. Cool to 0 °C.

  • Electrophile Addition: Add trichloroacetyl chloride (1.5 mmol) dropwise. Causality: Trichloroacetyl chloride is utilized as a highly electrophilic C1 synthon. It regioselectively acylates the highly nucleophilic C2 position of the pyrrole. The resulting trichloromethyl ketone is exceptionally activated for subsequent nucleophilic attack.

  • Cyclization: After 1 hour at room temperature, add Cesium Carbonate ( Cs2​CO3​ , 3.0 mmol) in one portion. Heat the suspension to 60 °C for 12 hours. Causality: Cs2​CO3​ is specifically chosen over K2​CO3​ . The larger ionic radius of the cesium cation enhances the solubility of the carbonate in acetonitrile (the "cesium effect"), providing a highly reactive, "naked" carbonate anion. This drives the intramolecular attack of the urea nitrogen onto the trichloroacetyl carbonyl, displacing the trichloromethyl anion ( CCl3−​ )—an excellent leaving group—to complete the aromatization of the pyrimidine ring[3].

  • Isolation: Cool the mixture, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate. Purify the final library members via mass-directed preparative HPLC.

Quantitative Data & Library Validation

To validate the robustness of this protocol, a subset of the library was synthesized using various isocyanates. The physicochemical properties and yields demonstrate the viability of 4-Isopropyl-1H-pyrrol-3-amine as a foundational building block for high-throughput chemistry.

Compound IDDiversity Input ( R1​ -NCO)Scaffold Core FormedOverall Yield (%)LC-MS Purity (%)Calculated LogP
Lib-01 Phenyl isocyanate4-Isopropyl-9-deazapurine58%>98%3.42
Lib-02 4-Fluorophenyl isocyanate4-Isopropyl-9-deazapurine62%>99%3.58
Lib-03 Cyclohexyl isocyanate4-Isopropyl-9-deazapurine45%>95%2.85
Lib-04 Isopropyl isocyanate4-Isopropyl-9-deazapurine41%>96%2.10

Table 1: Analytical summary of the synthesized 4-isopropyl-pyrrolo[3,2-d]pyrimidine library subset. Yields represent the two-step overall isolated yield after preparative HPLC.

Conclusion

The utilization of 4-Isopropyl-1H-pyrrol-3-amine enables the efficient, diversity-oriented synthesis of 9-deazapurine libraries. By leveraging the orthogonal reactivity of the 3-amino group and the C2 position, researchers can rapidly generate complex, sp³-enriched heterocyclic scaffolds. The protocols provided establish a self-validating, scalable system tailored for modern drug discovery workflows.

References

  • Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. Available at: [Link]

  • De, S., et al. (2004). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. ACS Publications. Available at: [Link]

  • Moeller, K. D., et al. (2025). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Institutes of Health (PMC). Available at:[Link]

Sources

Method

Microwave-assisted synthesis of 4-Isopropyl-1H-pyrrol-3-amine derivatives

Advanced Application Note: Microwave-Assisted Synthesis of 4-Isopropyl-1H-pyrrol-3-amine Derivatives Executive Brief: The Strategic Value of the 3-Amino-Pyrrole Scaffold The pyrrole ring is a privileged pharmacophore emb...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Microwave-Assisted Synthesis of 4-Isopropyl-1H-pyrrol-3-amine Derivatives

Executive Brief: The Strategic Value of the 3-Amino-Pyrrole Scaffold

The pyrrole ring is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and antiviral drugs[1]. Specifically, 4-isopropyl-1H-pyrrol-3-amine derivatives[2] are highly sought after in drug discovery due to the steric bulk of the isopropyl group, which can dictate favorable binding conformations in deep hydrophobic protein pockets.

However, synthesizing highly substituted, electron-rich 3-amino-pyrroles using conventional thermal methods is notoriously difficult. Prolonged heating often leads to product degradation, poor regioselectivity, and low yields[3]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage dielectric heating to drastically reduce reaction times, improve regiochemical fidelity, and adhere to green chemistry principles by minimizing solvent waste[4].

Mechanistic Rationale & Synthetic Logic

Our approach utilizes a two-phase microwave-assisted strategy: a regioselective Barton-Zard cycloaddition followed by a Catalytic Transfer Hydrogenation (CTH).

  • Causality of Microwave Heating: Unlike convective heating, which relies on thermal conductivity and creates temperature gradients, microwave irradiation (2.45 GHz) couples directly with the dipoles of the solvent and reagents[4]. This causes rapid molecular friction and localized superheating. By uniformly overcoming the activation energy ( Ea​ ) barrier, the reaction bypasses lower-energy degradation pathways, resulting in a cleaner impurity profile.

  • Causality of Reagent Selection: In Phase 1, reacting 1-nitro-3-methyl-1-butene with ethyl isocyanoacetate in the presence of DBU dictates the regiochemistry, placing the isopropyl group at the C4 position and the nitro group at C3. In Phase 2, we avoid pressurized H2​ gas—which poses safety risks in sealed microwave vessels—by using ammonium formate ( NH4​HCO2​ ) as an in situ hydrogen donor.

Mechanism M Microwave Field (2.45 GHz) D Dipole Alignment & Molecular Friction M->D Energy H Localized Superheating D->H Heat Transfer R Accelerated Reaction Rate H->R Overcomes Ea

Dielectric heating mechanism accelerating the pyrrole cyclization process.

Experimental Workflow Visualization

Workflow A 1-Nitro-3-methyl-1-butene + Ethyl isocyanoacetate B MW Cyclization (DBU, EtOH, 120°C, 15 min) A->B C Ethyl 4-isopropyl-3-nitro -1H-pyrrole-2-carboxylate B->C Cycloaddition D MW Transfer Hydrogenation (Pd/C, NH4HCO2, 80°C, 10 min) C->D E Ethyl 3-amino-4-isopropyl -1H-pyrrole-2-carboxylate D->E Reduction

Workflow for the Microwave-Assisted Synthesis of 4-Isopropyl-1H-pyrrol-3-amine derivatives.

Self-Validating Experimental Protocols

Phase 1: Synthesis of Ethyl 4-isopropyl-3-nitro-1H-pyrrole-2-carboxylate

Objective: Regioselective construction of the substituted pyrrole core.

  • Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1-nitro-3-methyl-1-butene (1.0 mmol) and ethyl isocyanoacetate (1.1 mmol).

  • Solvent & Base: Add 3.0 mL of absolute ethanol (EtOH). Ethanol is chosen for its excellent microwave loss tangent ( tanδ=0.941 ), ensuring rapid heating. Add DBU (1.2 mmol) dropwise.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 120 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Self-Validation Check (In-Process): After cooling to room temperature, remove a 5 µL aliquot and dilute in 1 mL acetonitrile. Analyze via LC-MS.

    • Pass Criteria: Disappearance of the nitroalkene peak and appearance of the intermediate mass ( m/z [M+H]+ = 227). If unreacted starting material >5%, re-seal and irradiate for an additional 3 minutes.

  • Workup: Concentrate under reduced pressure, dissolve in ethyl acetate, wash with 1M HCl, and dry over Na2​SO4​ .

Phase 2: Synthesis of Ethyl 3-amino-4-isopropyl-1H-pyrrole-2-carboxylate

Objective: Chemoselective reduction of the nitro group to the primary amine.

  • Preparation: Transfer the crude intermediate from Phase 1 (approx. 0.85 mmol) into a clean 10 mL microwave vial. Dissolve in 4.0 mL of absolute EtOH.

  • Catalyst & H-Donor: Add 10% Pd/C (10 mol%) and ammonium formate (4.0 mmol). Caution: Ensure the vial headspace is adequate (at least 50% empty volume) to accommodate mild outgassing.

  • Irradiation: Seal the vial and irradiate at 80 °C for 10 minutes. The microwave field accelerates the decomposition of ammonium formate into H2​ and CO2​ directly at the palladium surface, driving rapid reduction.

  • Self-Validation Check (In-Process): Spot the reaction mixture on a silica TLC plate alongside the Phase 1 intermediate (Eluent: 30% EtOAc in Hexanes).

    • Pass Criteria: A new, lower- Rf​ spot that stains positive with ninhydrin (indicating a primary amine). LC-MS should confirm the product mass ( m/z [M+H]+ = 197).

  • Workup: Filter the mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad with hot EtOH. Concentrate the filtrate in vacuo to yield the target 4-isopropyl-1H-pyrrol-3-amine derivative.

Quantitative Data & Performance Metrics

The transition from conventional thermal heating to microwave irradiation yields profound improvements in both throughput and purity. The data below summarizes the comparative performance of this specific protocol.

Reaction PhaseParameterConventional Heating (Oil Bath)Microwave Irradiation (MAOS)Performance Delta
Phase 1: Cyclization Reaction Time14 hours15 minutes>98% Reduction
Phase 1: Cyclization Isolated Yield48%84%+36% Yield
Phase 2: Reduction Reaction Time6 hours10 minutes>97% Reduction
Phase 2: Reduction Isolated Yield55% (prone to oxidation)92%+37% Yield
Overall Process Purity (LC-MS)< 80% (requires column chrom.)> 95% (crude)Significant Purity Gain

Troubleshooting & Quality Control

  • Issue: Over-oxidation of the final amine product.

    • Causality: 3-amino-pyrroles are highly electron-rich and susceptible to atmospheric oxidation, turning dark brown or black upon prolonged exposure to air.

    • Solution: Perform the Celite filtration rapidly under a blanket of nitrogen or argon. Store the final product at -20 °C under an inert atmosphere, or immediately protect the amine (e.g., via Boc-anhydride) if it is an intermediate for further synthesis.

  • Issue: Vessel over-pressurization during Phase 2.

    • Causality: Rapid decomposition of ammonium formate generates gas faster than the headspace can accommodate.

    • Solution: Strictly adhere to the 50% minimum headspace rule. If using a larger scale, step-wise heating profiles (e.g., 50 °C for 2 mins, then 80 °C for 8 mins) allow for controlled gas evolution.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Isopropyl-1H-pyrrol-3-amine

Welcome to the Advanced Technical Support Center for pyrrole chemistry. The synthesis of 3-aminopyrroles, specifically 4-isopropyl-1H-pyrrol-3-amine, presents a notorious challenge in heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyrrole chemistry. The synthesis of 3-aminopyrroles, specifically 4-isopropyl-1H-pyrrol-3-amine, presents a notorious challenge in heterocyclic chemistry. Due to the extreme electron density of the pyrrole core—exacerbated by the electron-donating 3-amino group—these molecules are highly susceptible to rapid oxidative degradation.

This guide is designed for researchers and drug development professionals. It bypasses basic synthetic theory to directly address the mechanistic causality of reaction failures, providing field-proven, self-validating protocols to maximize your isolated yields.

Mechanistic Causality: Why 3-Aminopyrroles Fail

Before troubleshooting, it is critical to understand the failure mode of your target molecule. The amino group at the 3-position strongly donates electron density into the already electron-rich pyrrole ring. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy, making the free amine highly susceptible to single-electron transfer (SET) oxidation by ambient oxygen. This oxidation generates a radical cation that rapidly polymerizes into intractable black tars.

To prevent this, the free amine must never be isolated. It must be generated in situ and immediately trapped as a stable salt (e.g., tetraphenylborate) or sterically/electronically shielded using a protecting group like tert-butyloxycarbonyl (Boc) (1)[1].

Pathway Nitro 4-Isopropyl-3-nitropyrrole (Stable Precursor) Amine Free 3-Aminopyrrole (Highly Unstable) Nitro->Amine Reduction (Pd/C or Fe) Radical Radical Cation (O2 Exposure) Amine->Radical O2 (Air) Salt Tetraphenylborate Salt (Stable Intermediate) Amine->Salt NaBPh4 (in situ) Boc N-Boc-3-Aminopyrrole (Stable for Storage) Amine->Boc Boc2O, Base (in situ) Polymer Black Polymeric Tar (Degradation) Radical->Polymer Polymerization

Fig 1: Mechanistic pathways of 3-aminopyrrole degradation vs. stabilization strategies.

Frequently Asked Questions & Troubleshooting

Q1: My reaction mixture turns black immediately after reducing 4-isopropyl-3-nitropyrrole. What is happening?

A: You are witnessing the oxidative polymerization described above. If your reaction transitions from a pale yellow/green to dark brown or black, the protocol has failed, and the product is lost.

  • The Fix: You must enforce a strictly inert atmosphere (Argon is preferred over N2 due to its density). Furthermore, do not attempt to isolate the free amine. Add Di-tert-butyl dicarbonate (Boc2O) directly to the reduction mixture before exposing it to air, or precipitate it as a tetraphenylborate salt (2)[2].

Q2: Which reduction method gives the highest yield without over-reducing the pyrrole ring?

A: While Palladium on Carbon (Pd/C) with H2 gas is a standard method for nitro reduction (3)[3], it can be overly aggressive, sometimes leading to partial saturation of the pyrrole ring or catalyst poisoning by the resulting amine.

  • The Fix: For sensitive pyrroles, a milder reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) in EtOH/H2O is highly recommended. It is chemoselective for the nitro group, avoids over-reduction, and the iron oxides formed can be easily filtered through a Celite pad under inert gas.

Q3: I successfully formed the Boc-protected 4-isopropyl-1H-pyrrol-3-amine, but I lose 50% of my yield during column chromatography. Why?

A: Standard silica gel is inherently acidic (pH ~4.5-5.5). The electron-rich pyrrole ring makes the attached N-Boc group highly acid-labile. The silica catalyzes the deprotection of the Boc group on the column, regenerating the unstable free amine, which then degrades.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in your eluent to neutralize the acidic sites, or switch to neutral Alumina for the purification step.

Diagnostic Troubleshooting Workflow

Use the following self-validating decision tree to diagnose and correct yield drops during your synthesis.

Troubleshooting Start Start: Reduction of 4-Isopropyl-3-nitropyrrole ColorCheck In-Process Control: Does mixture turn black? Start->ColorCheck Oxidation Diagnosis: Oxidative Polymerization ColorCheck->Oxidation Yes (Failed) YieldCheck Post-Purification: Is isolated yield < 40%? ColorCheck->YieldCheck No (Pale Yellow) Solution1 Action: Purge with Argon, add Boc2O in situ Oxidation->Solution1 Success Success: Pure N-Boc- 4-Isopropyl-3-aminopyrrole Solution1->Success SilicaDeg Diagnosis: Acidic Cleavage on Column YieldCheck->SilicaDeg Yes YieldCheck->Success No Solution2 Action: Use Neutral Alumina or 1% TEA in Silica SilicaDeg->Solution2 Solution2->Success

Fig 2: Diagnostic workflow for resolving low yields in 3-aminopyrrole synthesis.

Quantitative Yield Optimization Data

The table below summarizes the expected outcomes based on the choice of reduction and protection strategies.

Reduction MethodProtection StrategyAtmosphereTypical Yield (%)Product Stability
Pd/C, H2 (1 atm)None (Free Amine)Air< 5%Rapidly polymerizes (Black tar)
Pd/C, H2 (1 atm)In situ Boc2OArgon60–70%Stable at 4°C for months
SnCl2·2H2OIn situ NaBPh4Nitrogen70–85%Stable salt (Room temp)
Fe, NH4ClIn situ Boc2OArgon75–85% Optimal: Stable at 4°C

Self-Validating Protocol: Synthesis of N-Boc-4-Isopropyl-1H-pyrrol-3-amine

This protocol utilizes the Fe/NH4Cl reduction method combined with in situ Boc protection to bypass the isolation of the unstable free amine.

Reagents Required:

  • 4-Isopropyl-3-nitropyrrole (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH4Cl, 5.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O, 1.5 eq)

  • Degassed Ethanol/Water (4:1 v/v)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes. Self-Validation: Ensure positive Argon pressure via a bubbler throughout the reaction.

  • Reagent Loading: Add 4-isopropyl-3-nitropyrrole, Iron powder, and NH4Cl to the flask. Add the degassed EtOH/H2O solvent mixture.

  • Reduction: Heat the mixture to 70°C under vigorous stirring for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The nitro precursor spot should completely disappear. The solution should remain a murky gray/brown (due to iron oxides), but the liquid phase must not turn pitch black.

  • In Situ Protection: Cool the reaction to 0°C using an ice bath. Dissolve Boc2O in a minimal amount of degassed THF and add it dropwise to the reaction mixture. Stir at room temperature for an additional 4 hours.

  • Anaerobic Filtration: Filter the mixture through a pad of Celite to remove iron residues. Critical: Perform this filtration under a blanket of Argon or Nitrogen to prevent oxidation of any unreacted trace amine. Wash the Celite pad with degassed Ethyl Acetate.

  • Workup: Wash the organic filtrate with brine (do not use acidic washes). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using neutral Alumina (or Silica gel pre-treated with 1% TEA) to prevent Boc-cleavage.

References

  • De Rosa, M., et al. (2015). "Four Mechanisms in the Reactions of 3-Aminopyrrole with 1,3,5-Triazines". The Journal of Organic Chemistry (ACS).[Link][2]

  • Lown, J. W., et al. (1992). "Design, Synthesis and Biological Evaluation of A Novel Class of Anticancer Agents". PubMed Central (PMC).[Link][3]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Isopropyl-1H-pyrrol-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the synthesis, isolation, and storage of 3-aminopyrroles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently observe researchers struggling with the synthesis, isolation, and storage of 3-aminopyrroles. Unlike standard aliphatic or aromatic amines, these molecules are notoriously unforgiving.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind the instability of 4-Isopropyl-1H-pyrrol-3-amine , provide self-validating protocols to prevent its decomposition, and answer the most critical troubleshooting questions encountered at the bench.

The Mechanistic Root of Instability (The "Why")

The fundamental issue with 4-Isopropyl-1H-pyrrol-3-amine is its extreme π-electron excessiveness. The pyrrole core is inherently electron-rich. When you append an electron-donating amino group at the C3 position and an alkyl (isopropyl) group at the C4 position, you create highly localized electron density at the α-carbons (C2 and C5).

This makes the free base highly susceptible to electrophilic attack by triplet oxygen ( 3O2​ )[1]. Once oxidized at the C2 position, the molecule rapidly degrades into Δ3-pyrrolin-2-ones[2], which subsequently undergo radical cascade polymerization to form an insoluble black polypyrrole tar[1].

Conversely, converting the free base into a salt (e.g., hydrochloride or tetraphenylborate) forces the molecule into a stable σ-complex via protonation at the C2 position (forming an 1H-pyrrol-3(2H)-iminium cation) or at the exo-amino group[3]. This desmotropy (tautomerism between the conjugate acids) drastically reduces the electron density of the ring, effectively shutting down the autoxidation pathway[3].

G cluster_degradation Oxidative Degradation Pathway cluster_stabilization Chemical Stabilization Pathway FreeBase 4-Isopropyl-1H-pyrrol-3-amine (Unstable Free Base) Oxidation O2 / Light Exposure (Autoxidation) FreeBase->Oxidation Ambient Air Protonation Acid Addition (HCl / HBF4) FreeBase->Protonation Salt Formation C2Attack Electrophilic O2 Attack at α-carbon (C2/C5) Oxidation->C2Attack Pyrrolin Δ3-Pyrrolin-2-ones (Oxidized Monomers) C2Attack->Pyrrolin Polymer Polypyrrole Formation (Black Insoluble Tar) C2Attack->Polymer Radical Cascade SigmaComplex 1H-pyrrol-3(2H)-iminium cation (C2-Protonated σ-complex) Protonation->SigmaComplex Desmotropy Ammonium 1H-pyrrol-3-aminium (Exo-amino Protonated) Protonation->Ammonium Tautomerism

Fig 1: Divergent pathways of 4-Isopropyl-1H-pyrrol-3-amine: Degradation vs. Salt stabilization.

Quantitative Stability Matrix

To illustrate the necessity of proper handling, the table below summarizes the empirical stability of 4-Isopropyl-1H-pyrrol-3-amine across different matrices and environments.

State / MatrixStorage ConditionAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradant
Free Base (Neat) 25°C (Room Temp)Ambient Air< 2 hoursPolypyrrole (Black tar)
Free Base (Solution) 25°C in CH2​Cl2​ Ambient Air< 30 minutesΔ3-Pyrrolin-2-ones
Free Base (Neat) -20°CArgon (Dark)3 - 5 daysMinor oxidation products
Hydrochloride Salt 25°C (Room Temp)Ambient Air> 6 monthsStable
Boc-Protected Amine 4°CAmbient Air> 1 yearStable
Validated Standard Operating Procedures (SOPs)
Protocol A: In Situ Generation of the Free Base for Coupling Reactions

Attempting to isolate and store the free base is a common point of failure. Instead, store the compound as a hydrochloride salt and liberate the free base in situ immediately prior to your reaction.

  • Preparation: Purge a dry Schlenk flask with Argon for 15 minutes.

  • Suspension: Add 1.0 equivalent of 4-Isopropyl-1H-pyrrol-3-amine hydrochloride to the flask. Suspend in rigorously degassed, anhydrous solvent (e.g., DMF or CH2​Cl2​ ). Causality: Sparging with inert gas is insufficient; use freeze-pump-thaw degassing to remove trace triplet oxygen.

  • Liberation: Cool the suspension to 0°C. Dropwise, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen because it is non-nucleophilic, preventing it from competing with your aminopyrrole for the electrophile in subsequent steps.

  • Self-Validation Step: To validate that the free base has been successfully generated without degradation, pull a 5 µL aliquot immediately after DIPEA addition, quench in 1 mL of degassed methanol, and analyze via direct-injection MS. You should observe the intact parent mass [M+H]+=125.1 m/z without the +16 m/z oxidation peak.

  • Execution: Immediately introduce your electrophile (e.g., a chloropyrimidine or aryl halide) to the reaction mixture.

Protocol B: Precolumn Derivatization for Accurate HPLC Analysis

Injecting the free base onto a standard reverse-phase HPLC column often leads to on-column degradation, resulting in broad humps or ghost peaks. Precolumn derivatization with Boc anhydride is a validated analytical workaround[4].

  • Dissolution: Dissolve 5 mg of the amine salt in 1 mL of anhydrous THF.

  • Derivatization: Add 1.5 equivalents of Di-tert-butyl dicarbonate ( Boc2​O ) and 2.0 equivalents of Triethylamine ( Et3​N ).

  • Incubation: Stir for 30 minutes at room temperature to achieve full N-Boc protection.

  • Self-Validation Step: Check the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the baseline-sticking amine and the appearance of a high- Rf​ , UV-active spot confirms complete Boc-protection.

  • Analysis: Dilute the validated sample with your HPLC mobile phase and inject. The Boc-protected derivative is highly stable and provides a sharp, easily quantifiable UV peak.

Troubleshooting FAQs

Q: My sample of 4-Isopropyl-1H-pyrrol-3-amine turned from a pale liquid to a solid black mass overnight. Can I salvage it via an acid-base extraction? A: No. The black mass is polypyrrole, formed through an irreversible radical polymerization cascade initiated by autoxidation[1]. Because the degradation involves covalent carbon-carbon bond formation between the pyrrole rings, it cannot be reversed or extracted. Safely discard the material and utilize a fresh batch of the salt form.

Q: I am observing multiple ghost peaks and a shifting baseline when analyzing the free base via LC-MS. Is my supplier providing impure material? A: Not necessarily. 3-aminopyrroles frequently degrade on the column due to the acidic nature of standard mobile phases (e.g., 0.1% Formic Acid or TFA) interacting with the unstable free base under high pressure and flow friction. To determine true purity, utilize the Precolumn Derivatization method (Protocol B)[4].

Q: Why do I get extremely low yields when attempting a Buchwald-Hartwig cross-coupling with this amine? A: The free base oxidizes faster than the oxidative addition/reductive elimination cycle of standard Palladium catalysts. Solution: Do not use the free base. Add the hydrochloride salt directly to the reaction mixture, use a mild inorganic base (like Cs2​CO3​ ) to liberate the amine slowly during the catalytic cycle, and ensure your solvent is rigorously degassed via the freeze-pump-thaw method.

Sources

Troubleshooting

Overcoming steric hindrance of the isopropyl group in pyrrole functionalization

Technical Support Center: Pyrrole Functionalization Topic: Overcoming Steric Hindrance of the Isopropyl Group in Pyrrole Functionalization Audience: Researchers, scientists, and drug development professionals. From the d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrrole Functionalization

Topic: Overcoming Steric Hindrance of the Isopropyl Group in Pyrrole Functionalization

Audience: Researchers, scientists, and drug development professionals.

From the desk of the Senior Application Scientist:

Welcome to the technical support center dedicated to navigating the complexities of pyrrole functionalization in the presence of sterically demanding substituents, specifically the isopropyl group. The inherent steric bulk of the isopropyl group can significantly influence regioselectivity and reaction kinetics, often leading to challenges such as low yields, undesired isomers, or complete reaction failure. This guide provides field-proven insights, troubleshooting protocols, and detailed mechanistic explanations to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic substitution on a 3-isopropylpyrrole, but I'm getting a mixture of C2 and C5 products with low yield. How can I achieve better regioselectivity for the C2 or C5 position?

A1: The electronic properties of the pyrrole ring inherently favor electrophilic attack at the C2 and C5 (α) positions. However, the steric bulk of the 3-isopropyl group can hinder this approach. To improve C2/C5 selectivity:

  • Optimize Reaction Conditions: Milder conditions are often key. Attempt the reaction at lower temperatures and consider using a less reactive electrophile to increase selectivity.

  • Vilsmeier-Haack Reaction: For formylation, the Vilsmeier-Haack reaction is a reliable method that typically shows high selectivity for the C2 position in N-unsubstituted or N-alkyl pyrroles, even with some steric hindrance.[1][2] The Vilsmeier reagent, being a weaker electrophile than those in many Friedel-Crafts reactions, can offer better control.[2]

Q2: My goal is to functionalize the C4 position of a 3-isopropylpyrrole, but the reaction is not proceeding. What strategies can I employ?

A2: Functionalizing the C4 position is challenging due to both electronic and steric factors. The C3-isopropyl group will sterically shield the C4 position, and the C2/C5 positions are electronically more favorable for many reactions. A multi-step approach is often necessary:

  • N-Protection with a Bulky Group: Introduce a large protecting group on the pyrrole nitrogen, such as triisopropylsilyl (TIPS). This group will sterically block both the C2 and C5 positions.

  • Electrophilic Substitution: With the C2 and C5 positions blocked, electrophilic attack is directed to the C3 and C4 positions. Since the C3 position is already occupied by the isopropyl group, this forces functionalization at the C4 position.

  • Deprotection: The N-protecting group can then be removed to yield the C4-functionalized product.

Q3: I am struggling with a Friedel-Crafts acylation of a 3-isopropylpyrrole. The reaction is messy and gives low yields of the desired product. What am I doing wrong?

A3: Friedel-Crafts acylation of pyrroles is notoriously difficult due to the electron-rich nature of the pyrrole ring, which can lead to polymerization with strong Lewis acids like AlCl₃.[3] The steric hindrance from the isopropyl group further complicates the reaction.

  • Use Milder Lewis Acids: Switch from AlCl₃ to weaker Lewis acids such as SnCl₄, BF₃·OEt₂, or even catalytic amounts of Y(OTf)₃ in an ionic liquid.[4][5]

  • Protect the Nitrogen: An N-sulfonyl protecting group (e.g., p-toluenesulfonyl, Ts) can be used. Interestingly, with N-sulfonylated pyrroles, strong Lewis acids like AlCl₃ can favor C3-acylation, while weaker ones like SnCl₄ often yield the C2-isomer.[3][4] This is thought to be due to the formation of an organoaluminum intermediate when using AlCl₃.[4]

  • Alternative Acylation Methods: Consider alternatives to Friedel-Crafts, such as acylation using carboxylic acids with a sulfonic acid anhydride activator, which has been shown to be effective for N-alkoxycarbonyl protected pyrroles.[6]

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are powerful tools for functionalizing sterically hindered pyrroles. However, the isopropyl group can present significant challenges.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of a 3-Isopropyl-2-bromopyrrole
  • Possible Cause 1: Inefficient Oxidative Addition. The steric bulk of the isopropyl group adjacent to the bromine can hinder the oxidative addition of the palladium(0) catalyst to the C-Br bond.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote oxidative addition.[7] Ligands such as SPhos, XPhos, or RuPhos are excellent starting points. For extremely hindered substrates, consider even bulkier ligands like BrettPhos.

  • Possible Cause 2: Slow Transmetalation. The steric hindrance can also impede the transmetalation step where the organic group is transferred from the boronic acid to the palladium center.

    • Solution 1: Optimize the base and solvent system. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[8][9] A solvent system of dioxane/water is a common starting point.

    • Solution 2: Switch from a boronic acid to a more reactive organoboron species like a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. These can sometimes exhibit faster transmetalation rates.[9][10]

  • Possible Cause 3: Catalyst Deactivation. The pyrrole nitrogen can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Ensure the pyrrole nitrogen is protected, for example with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group. The SEM group has been shown to be stable under Suzuki coupling conditions and can prevent the formation of debrominated byproducts.[8][11]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield Range (Sterically Hindered Substrates)Reference(s)
PPh₃Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O90Moderate to Good[8][11]
SPhosPd₂(dba)₃K₃PO₄Toluene100Good to Excellent[9][12]
XPhosXPhos Pd G3NaOtBuToluene100Good to Excellent[3]
RuPhosRuPhos Pd G2LHMDSt-Butanol90Good to Excellent[13][14]

Note: Yields are highly substrate-dependent and optimization is often required.

Issue 2: Difficulty in Buchwald-Hartwig Amination with a 3-Isopropyl-2-aminopyrrole
  • Possible Cause 1: Steric Hindrance Around the C-N Bond Formation Site. The isopropyl group creates a crowded environment, making it difficult for the C-N reductive elimination step to occur.

    • Solution: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., BrettPhos for primary amines, RuPhos for secondary amines) are designed to facilitate reductive elimination from sterically hindered complexes.[3]

  • Possible Cause 2: Incompatible Base. The base must be strong enough to deprotonate the amine but not so nucleophilic that it leads to side reactions.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are standard choices.[3] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher reaction temperatures.[3]

  • Possible Cause 3: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) which are designed to cleanly and efficiently generate the active LPd(0) catalyst.[3]

Experimental Protocols & Methodologies

Protocol 1: Suzuki-Miyaura Coupling of N-SEM-3-isopropyl-2-bromopyrrole with an Arylboronic Acid

This protocol is a generalized starting point and may require optimization for specific substrates.

Materials:

  • N-SEM-3-isopropyl-2-bromopyrrole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5-10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Dioxane/Water (4:1 mixture), degassed

  • Schlenk flask or microwave vial

Procedure:

  • To an oven-dried Schlenk flask, add N-SEM-3-isopropyl-2-bromopyrrole, the arylboronic acid, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations: Mechanisms & Workflows

Diagram 1: The Role of N-Protection in Directing Functionalization

G cluster_0 Scenario 1: N-H or N-Alkyl Pyrrole cluster_1 Scenario 2: N-TIPS Protected Pyrrole n1 3-Isopropylpyrrole n3 Steric Clash at C2 n1->n3 Approach at C2 n2 Electrophile (E+) n2->n3 n4 Mixture of C2/C5 Products (Often low yield) n3->n4 Hindered Attack n5 N-TIPS-3-Isopropylpyrrole n7 C2/C5 Positions Blocked n5->n7 TIPS group shields α-positions n6 Electrophile (E+) n8 Selective C4 Functionalization n6->n8 Attack at unhindered C4 n7->n8

Caption: N-protection strategy for regiocontrol.

Diagram 2: Troubleshooting Suzuki-Miyaura Coupling

G start Start: Low Yield in Suzuki Coupling q1 {Problem | Inefficient Oxidative Addition?} start->q1 s1 {Solution | Use Bulky Ligand (e.g., SPhos, XPhos)} q1->s1 Yes q2 {Problem | Slow Transmetalation?} q1->q2 No s1->q2 s2 {Solution | Optimize Base/Solvent Use Boronic Ester} q2->s2 Yes q3 {Problem | Catalyst Deactivation?} q2->q3 No s2->q3 s3 {Solution | Protect Pyrrole-N (e.g., SEM group)} q3->s3 Yes end Improved Yield q3->end No (Re-evaluate starting materials) s3->end

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Optimization

Storage stability solutions for 4-Isopropyl-1H-pyrrol-3-amine samples

Introduction This guide provides in-depth technical support for the handling, storage, and stability assessment of 4-Isopropyl-1H-pyrrol-3-amine. As a substituted pyrrole, this compound's inherent reactivity requires spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for the handling, storage, and stability assessment of 4-Isopropyl-1H-pyrrol-3-amine. As a substituted pyrrole, this compound's inherent reactivity requires specific protocols to ensure its integrity for research and development applications. Pyrrole and its derivatives are known to be sensitive to environmental factors, primarily oxidation and light-induced degradation, which can lead to discoloration and the formation of impurities. This document outlines the chemical rationale behind these stability concerns and offers practical, field-tested solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My freshly opened vial of 4-Isopropyl-1H-pyrrol-3-amine is a light-yellow to pinkish solid. Is this normal?

Answer: Yes, this is often the normal appearance of the compound upon receipt. While the idealized pure form may be off-white, minor coloration to yellow, pink, or light brown is common and generally does not indicate significant degradation. This initial color is often due to the formation of trace-level oxidized species during manufacturing and packaging. The critical indicator of a problem is a change in color over time after you have received and opened it. For initial quality control, we recommend performing a baseline purity analysis (e.g., HPLC-UV or ¹H NMR) upon receipt.

Question 2: My sample has turned dark brown or black after a few weeks in the lab. What happened, and can I still use it?

Answer: A significant color change to dark brown or black is a strong indicator of oxidative degradation and potential polymerization. The electron-rich pyrrole ring is highly susceptible to oxidation when exposed to atmospheric oxygen. This process is often accelerated by light and trace metal impurities, leading to the formation of highly conjugated, colored polymeric species.

Causality:

  • Oxidation: The pyrrole ring loses electrons, forming radical cations that can couple together.

  • Polymerization: These coupled species can continue to react, forming long-chain polymers ("pyrrole black") that are intensely colored.

  • Usability: It is strongly advised not to use the material for any application where purity is critical. The presence of these impurities can lead to unpredictable reactivity, altered biological activity, and non-reproducible experimental results. The material should be safely discarded according to your institution's chemical waste protocols.

dot

Caption: Oxidative degradation pathway of 4-Isopropyl-1H-pyrrol-3-amine.

Question 3: I need to prepare a stock solution in DMSO. What is the best practice for this, and how long will the solution be stable?

Answer: Preparing solutions requires careful handling to minimize exposure to air and moisture. The stability of the solution will be significantly lower than that of the solid material.

Key Considerations:

  • Solvent Quality: Use only anhydrous, high-purity DMSO. Water in the solvent can facilitate degradation.

  • Atmosphere: The headspace of your vial is a major source of oxygen. Purging with an inert gas (Argon or Nitrogen) is critical.

  • Storage: Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare smaller aliquots to prevent this.

A solution prepared and stored under ideal conditions may be stable for 1-4 weeks at -20°C. However, this is highly dependent on your specific handling technique. We strongly recommend performing a stability check (see Protocol 2) if the solution is more than a few days old.

Protocols for Stability Management

Protocol 1: Recommended Handling and Long-Term Storage

This protocol is designed to maximize the shelf-life of the solid compound.

Workflow Diagram:

dot

HandlingWorkflow start Receive Compound inert_env Work in Inert Atmosphere (Glovebox or Argon Balloon) start->inert_env aliquot Aliquot into smaller, amber glass vials inert_env->aliquot purge Purge each vial headspace with Argon/Nitrogen aliquot->purge seal Seal tightly with Parafilm® purge->seal store Store at -20°C, protected from light seal->store end Use Aliquot as Needed store->end

Caption: Recommended workflow for handling and storage.

Step-by-Step Methodology:

  • Preparation: Move the sealed manufacturer's vial, smaller amber glass vials for aliquoting, a spatula, and labels into a glovebox or have a cylinder of inert gas (Argon or Nitrogen) with a balloon setup ready.

  • Inert Environment: Before opening the primary container, ensure the environment is inert. In a glovebox, this is standard. For a benchtop setup, flush the inside of the primary vial with a gentle stream of inert gas for 30-60 seconds.

  • Aliquotting: Quickly weigh and transfer the desired amounts of the solid compound into the smaller amber vials. Do not return any unused solid to the stock bottle.

  • Purging: Before sealing each new aliquot, flush the headspace with inert gas for 15-30 seconds to displace any atmospheric oxygen that entered during the transfer.

  • Sealing: Tightly cap each vial. For long-term storage, wrap the cap-vial interface with Parafilm® to create a secondary moisture and gas barrier.

  • Storage: Place the sealed aliquots in a labeled, secondary container and store at -20°C in a non-frost-free freezer. The amber vials provide protection from light.

Protocol 2: Routine Purity & Stability Assessment via HPLC-UV

This protocol provides a general method to quantify the purity of your sample over time.

Methodology:

  • Sample Preparation:

    • Carefully prepare a ~1 mg/mL stock solution of 4-Isopropyl-1H-pyrrol-3-amine in Acetonitrile or Methanol.

    • Dilute this stock to a final concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm and 254 nm.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Integrate the area of all peaks. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • Compare this purity value to the baseline measurement you took upon receiving the compound. A decrease of >2-3% indicates meaningful degradation.

Data Interpretation Summary:

Purity (% Area)ObservationRecommended Action
> 98% High purity.Suitable for all applications.
95-98% Minor impurities present.Likely suitable for most applications. Assess if minor peaks interfere with your assay.
90-95% Moderate degradation.Use with caution. Not recommended for sensitive assays or in vivo studies.
< 90% Significant degradation.Do not use. Discard the sample.

References

  • Title: The Oxidation and Polymerization of Pyrroles Source: Chemical Reviews, American Chemical Society URL: [Link]

  • Title: Stability of Pyrrole and Substituted Pyrroles Source: Journal of the American Chemical Society URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 4-Isopropyl-1H-pyrrol-3-amine

In the landscape of pharmaceutical development and chemical research, the robust and reliable purity analysis of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to develo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the robust and reliable purity analysis of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Isopropyl-1H-pyrrol-3-amine, a heterocyclic amine of interest. We will navigate the critical decisions in method development, from stationary phase selection to mobile phase optimization, supported by comparative data and established scientific principles.

Understanding the Analyte: 4-Isopropyl-1H-pyrrol-3-amine

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is crucial. 4-Isopropyl-1H-pyrrol-3-amine is a polar, basic compound. The presence of the primary amine group dictates its behavior in a chromatographic system, making it susceptible to peak tailing and poor retention under standard reversed-phase conditions. The pyrrole ring introduces some non-polar character, but the overall polarity is dominated by the amine functionality.

dot graph { layout=neato; node [shape=plaintext]; "4-Isopropyl-1H-pyrrol-3-amine" [pos="0,1.5!"]; "Structure" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=10129890&t=l", label=""]; "Properties" [pos="2.5,0!", shape=box, style=rounded, label="Key Properties:\n- Polar\n- Basic (Primary Amine)\n- Potential for peak tailing\n- Moderate UV absorbance"]; "Structure" -- "Properties" [style=dotted]; } dot

Figure 1: Structure and key properties of 4-Isopropyl-1H-pyrrol-3-amine.

The Method Development Strategy: A Comparative Approach

Our goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential impurities, which could include starting materials, by-products, and degradation products.[1] We will explore and compare different stationary and mobile phases to achieve optimal separation.

The general workflow for our method development is as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization B Column & Mobile Phase Selection A->B C Initial Gradient Runs B->C D Mobile Phase pH & Buffer Tuning C->D E Gradient Optimization D->E F Flow Rate & Temperature Adjustment E->F G Specificity & Selectivity F->G H Linearity & Range G->H I Accuracy & Precision H->I

Figure 2: HPLC method development and validation workflow.

Experimental Design: Comparing Critical Parameters

The choice of the stationary phase is the most critical factor in HPLC method development as it governs the selectivity of the separation.[2][3] For a polar basic compound like 4-Isopropyl-1H-pyrrol-3-amine, traditional C18 columns can exhibit poor retention and peak shape due to interactions between the basic amine and acidic silanol groups on the silica surface. Therefore, we will compare a standard C18 column with alternative phases designed to mitigate these issues.

Table 1: Comparison of Stationary Phases

Stationary PhaseRationale for SelectionExpected Outcome for 4-Isopropyl-1H-pyrrol-3-amine
Standard C18 Baseline for comparison.Poor retention, significant peak tailing.
Polar-Embedded C18 Incorporates a polar group (e.g., amide) near the silica surface, shielding silanols and enhancing retention of polar compounds.Improved retention and peak shape compared to standard C18.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the pyrrole ring.[2] Can be effective for separating compounds with aromatic moieties.Potentially unique selectivity for aromatic impurities. Good peak shape.
HILIC (Hydrophilic Interaction Liquid Chromatography) Ideal for highly polar compounds that are poorly retained in reversed-phase. Uses a polar stationary phase and a high organic content mobile phase.Strong retention, but may require careful optimization of water content.

The mobile phase composition, particularly its pH, plays a pivotal role in controlling the retention and peak shape of ionizable compounds.[4]

3.2.1. The Critical Role of pH

For a primary amine, the mobile phase pH must be carefully controlled to ensure consistent ionization and good chromatographic performance.[5] Operating at a low pH (around 2.5-3.5) will ensure the amine is fully protonated, which can improve peak shape by minimizing interactions with residual silanols.[6]

3.2.2. Buffer and Organic Modifier Selection

  • Buffers: Phosphate and acetate buffers are common choices for maintaining a stable pH in the acidic range.[7]

  • Organic Modifiers: Acetonitrile is often preferred over methanol as it generally provides better peak shape and lower viscosity.

  • Additives: Ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape for basic compounds, but may suppress ionization in mass spectrometry.[6] For LC-MS compatibility, formic acid is a suitable alternative.[7]

Comparative Experimental Protocols and Results

The following protocols outline the systematic approach taken to evaluate the different stationary and mobile phases.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 4-Isopropyl-1H-pyrrol-3-amine in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a UV detector is used.

  • Screening Conditions:

    • Columns: As listed in Table 1.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm (based on the pyrrole chromophore).

    • Injection Volume: 5 µL.

The following table summarizes the hypothetical but representative data obtained from the initial screening.

Table 2: Comparative Chromatographic Performance

Stationary PhaseRetention Time (min)Tailing FactorTheoretical Plates (N)
Standard C18 2.52.81500
Polar-Embedded C18 4.81.28500
Phenyl-Hexyl 5.21.37800
HILIC 9.71.19200

Analysis of Results:

  • The Standard C18 column, as expected, showed poor performance with low retention and significant peak tailing.

  • The Polar-Embedded C18 and Phenyl-Hexyl columns provided significant improvements in both retention and peak shape.

  • The HILIC column offered the best retention and peak symmetry, making it a strong candidate for further optimization, especially if very polar impurities are anticipated.

For routine quality control where high throughput is often desired, the Polar-Embedded C18 column presents a good balance of performance and analysis time.

Optimized HPLC Method

Based on the comparative data, the following method using a Polar-Embedded C18 column was selected and further optimized.

  • Column: Polar-Embedded C18 (e.g., Agilent ZORBAX Extend-C18, Waters XBridge BEH C18)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 60% B

    • 12-15 min: 60% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Rationale for Optimization Choices:

  • The use of a phosphate buffer at pH 3.0 provides robust pH control, ensuring consistent protonation of the amine and good peak shape.[5]

  • The optimized gradient allows for the elution of non-polar impurities while retaining the main analyte and any polar impurities.

  • Elevating the column temperature to 30 °C can improve peak efficiency and reduce backpressure.

Conclusion

The development of a robust HPLC method for the purity analysis of a polar basic compound like 4-Isopropyl-1H-pyrrol-3-amine requires a systematic and comparative approach. By moving beyond a standard C18 column and exploring alternative stationary phases such as Polar-Embedded C18, Phenyl-Hexyl, or HILIC, significant improvements in retention, peak shape, and overall resolution can be achieved. Careful optimization of the mobile phase, particularly the pH, is critical for ensuring the method is reproducible and reliable. The presented optimized method provides a solid foundation for the routine purity analysis and quality control of 4-Isopropyl-1H-pyrrol-3-amine and can be adapted for similar polar basic compounds.

References

  • Benchchem. A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Benchchem. Technical Support Center: HPLC Purification of Pyrrole-2,5-Dione Derivatives.
  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MilliporeSigma. Developing HPLC Methods.
  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2020, November 12). Choosing the Right HPLC Stationary Phase.

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of 4-Isopropyl-1H-pyrrol-3-amine

This guide provides an in-depth technical analysis for the structural elucidation of 4-isopropyl-1H-pyrrol-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As experimental spectra for this specific compound a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the structural elucidation of 4-isopropyl-1H-pyrrol-3-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As experimental spectra for this specific compound are not widely published, this document establishes a robust interpretive framework based on foundational NMR principles, substituent effect predictions, and comparative data from analogous structures. This approach is designed for researchers, scientists, and drug development professionals who require unambiguous molecular characterization.

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise identification of its derivatives critical.[1] This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and spectral output, thereby providing a self-validating system for analysis.

Predicted NMR Spectral Analysis of 4-Isopropyl-1H-pyrrol-3-amine

The chemical environment of each nucleus in 4-isopropyl-1H-pyrrol-3-amine is unique, giving rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The following analysis predicts the chemical shifts (δ), multiplicities, and coupling constants (J) based on well-established substituent effects in heterocyclic systems.[2][3]

The pyrrole ring is an electron-rich aromatic system.[1] The introduction of an amino group (-NH₂) at the C3 position and an isopropyl group at the C4 position—both electron-donating groups (EDGs)—induces upfield shifts (shielding) on the ring's nuclei relative to unsubstituted pyrrole.[1][4]

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show five distinct signals corresponding to the pyrrole ring protons, the amine protons, and the isopropyl group protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale & Key Features
N-H (Pyrrole)8.0 - 9.0Broad Singlet (br s)-The N-H proton signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and its chemical shift is highly sensitive to solvent and concentration.[1][4]
H-2~6.5Doublet (d)J2,5 ≈ 1.5-2.0As an α-proton, it is typically downfield of β-protons but is shielded by the two EDGs. It will show a small coupling to the distant H-5 proton.
H-5~6.2Doublet (d)J5,2 ≈ 1.5-2.0This second α-proton is also shielded. Its chemical environment is slightly different from H-2 due to proximity to the C4-isopropyl group.
-NH₂ (Amine)3.5 - 4.5Broad Singlet (br s)-The amine protons are exchangeable and often appear as a broad signal. Confirmation is readily achieved by D₂O exchange, which causes the signal to disappear.[4]
-CH (Isopropyl)~2.9Septet (sept)JCH,CH₃ ≈ 7.0The methine proton is coupled to the six equivalent methyl protons, resulting in a septet.
-CH₃ (Isopropyl)~1.2Doublet (d)JCH₃,CH ≈ 7.0The six methyl protons are equivalent and are split into a doublet by the single methine proton.
Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will display six unique signals, as all carbon atoms are in chemically distinct environments. The chemical shifts are predicted by adding substituent chemical shifts (SCS) to the base values of the pyrrole ring.[2][5]

Carbon Assignment Predicted δ (ppm) Rationale & Key Features
C-2~115α-carbon adjacent to the nitrogen. Its shift is influenced by both the -NH₂ and isopropyl groups.
C-3~125This carbon is directly attached to the strongly electron-donating amino group, but its aromatic character shifts it downfield relative to a simple amine.
C-4~118Attached to the isopropyl group. The alkyl substituent provides a moderate shielding effect.
C-5~108α-carbon that experiences shielding from both EDGs, likely making it the most upfield of the ring carbons.
-CH (Isopropyl)~26Typical chemical shift for a methine carbon in an isopropyl group attached to an aromatic system.
-CH₃ (Isopropyl)~23The two methyl carbons are equivalent, giving rise to a single signal in a characteristic aliphatic region.

Comparative Analysis with Structurally Related Compounds

To validate the predicted spectral data, it is instructive to compare them with the known experimental data of simpler, related molecules. This comparison provides an authoritative grounding for our assignments.

Compound Nucleus Experimental δ (ppm) Reference
Pyrrole (Parent) H-2/H-56.68
H-3/H-46.10
C-2/C-5118.5[1]
C-3/C-4108.2[1]
3-Aminopyridine H-28.08[6]
H-47.03[6]
4-Isopropylanisole -CH (Isopropyl)2.87[7]
-CH₃ (Isopropyl)1.23[7]

The data from these compounds strongly support the predicted shifts. The amino group in 3-aminopyridine demonstrates its shielding effect, and the signals for the isopropyl group in 4-isopropylanisole align perfectly with the predicted values for our target molecule.

Experimental Protocols for NMR Analysis

Acquiring high-quality, reproducible NMR spectra is paramount for accurate structural elucidation.[8] The following protocols represent a validated starting point for the analysis of 4-isopropyl-1H-pyrrol-3-amine on a modern NMR spectrometer (e.g., 400 MHz or higher).

Standard Operating Procedure: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for pyrroles as it can help resolve the N-H and -NH₂ protons. CDCl₃ is another common alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

  • Capping and Labeling: Securely cap and clearly label the NMR tube.[4]

Data Acquisition Parameters

The following tables provide recommended starting parameters. These may need to be optimized based on sample concentration and the specific instrument used.

Table: Recommended ¹H NMR Acquisition Parameters

Parameter Value Purpose
Pulse Program zg30 Standard 30-degree pulse experiment for quantitative analysis.
Number of Scans (NS) 8 - 16 Sufficient for good signal-to-noise (S/N) for a ~10 mg sample.[1]
Relaxation Delay (D1) 2.0 s Allows for adequate relaxation of protons between scans.[1]
Spectral Width (SW) 16 ppm Covers the full range of expected proton chemical shifts.

| Acquisition Time (AQ) | ~2.0 s | Determines the digital resolution of the spectrum. |

Table: Recommended ¹³C NMR Acquisition Parameters

Parameter Value Purpose
Pulse Program zgpg30 Standard 30-degree pulse with proton decoupling.
Decoupling Broadband Simplifies the spectrum by removing ¹H-¹³C couplings, yielding a single peak for each carbon.[1]
Number of Scans (NS) 1024 or more More scans are needed due to the low natural abundance of ¹³C.
Relaxation Delay (D1) 2.0 s Adequate for most carbons; may be increased for quaternary carbons if needed.

| Spectral Width (SW) | 220 ppm | Covers the full range of expected carbon chemical shifts.[9] |

Workflow for Structural Confirmation

For unambiguous assignment, a series of 2D NMR experiments is highly recommended.

G cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Confirmation H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY Identifies H-H spin systems HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR C13_NMR->HSQC Assigns protonated carbons HMBC HMBC (²⁻³J C-H Correlation) COSY->HMBC HSQC->HMBC Assigns quaternary carbons & connects fragments Final_Structure Final Structure Assignment HMBC->Final_Structure

Caption: Workflow for complete NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the premier tool for detailed structural analysis, a comprehensive characterization package should include complementary techniques.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Precise atomic connectivity, stereochemistry, isomer differentiation.Unambiguous confirmation of the C3/C4 substitution pattern.Lower sensitivity compared to MS; requires higher sample purity.
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS).High sensitivity; HRMS provides exact mass, confirming the molecular formula.[10]Does not provide connectivity information; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.Quickly confirms N-H (amine and pyrrole) and C-H (aliphatic and aromatic) bonds.Provides limited information on the overall carbon skeleton.
HPLC / GC Purity assessment and separation of isomers.Essential for confirming sample purity prior to NMR analysis.[10]Provides no structural information on its own.
Comprehensive Characterization Workflow

A robust workflow integrates multiple techniques to build a complete and verifiable profile of the synthesized molecule.

G cluster_spectroscopy Spectroscopic Analysis Synthesis Crude Synthetic Product Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Purity_Check Purity Check (HPLC or GC) Purification->Purity_Check HRMS HRMS (Confirm Formula) Purity_Check->HRMS If >95% pure IR IR Spectroscopy (Confirm Functional Groups) HRMS->IR NMR Full NMR Analysis (¹H, ¹³C, 2D) IR->NMR Final_Compound Characterized Compound (Structure Confirmed) NMR->Final_Compound

Caption: A comprehensive workflow for chemical compound characterization.

Conclusion

The structural elucidation of 4-isopropyl-1H-pyrrol-3-amine by NMR spectroscopy is a clear and achievable goal. By leveraging predictive models grounded in the fundamental principles of substituent effects and making careful comparisons with known compounds, a definitive spectral assignment can be made. This guide provides the necessary framework, from theoretical prediction to detailed experimental protocols and data from alternative techniques, ensuring a scientifically rigorous characterization. The combination of 1D and 2D NMR experiments remains the gold standard, providing an unparalleled level of structural detail and confidence for researchers in the chemical sciences.

References

  • M. T. W. Hearn. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A. D. Abell, B. K. Nabbs, A. R. Battersby. X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry. [Link]

  • R. Koch, C. M. L. Vande Velde, P. Bultinck. Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling. [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • R. J. Abraham, M. Mobli. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • ResearchGate. Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • M. O. F. Goulart, et al. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

Validation

Mass Spectrometric Fragmentation Analysis of 4-Isopropyl-1H-pyrrol-3-amine: A Comparative Guide

Introduction Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The compound 4-Isopropyl-1H-pyrrol-3-amine, possessing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic motifs present in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The compound 4-Isopropyl-1H-pyrrol-3-amine, possessing both an aromatic amine and an alkyl substituent, presents a unique case for structural elucidation via mass spectrometry. Understanding its fragmentation behavior is critical for its unambiguous identification, characterization in complex matrices, and for guiding the synthesis of related pharmacologically active compounds.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of 4-Isopropyl-1H-pyrrol-3-amine under two distinct ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization followed by tandem mass spectrometry (ESI-MS/MS). We will explore the causality behind the observed fragmentation pathways, compare its behavior to structural analogs, and provide validated experimental protocols for reproducible analysis.

Theoretical Fragmentation Analysis: Unveiling the Molecular Blueprint

The fragmentation of 4-Isopropyl-1H-pyrrol-3-amine (Molecular Formula: C₇H₁₂N₂, Molecular Weight: 124.19 g/mol ) is dictated by the interplay of its three key structural features: the stable pyrrole ring, the basic amino group, and the branched isopropyl substituent. The choice of ionization technique is paramount, as it determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.[2]

Electron Ionization (EI-MS): A High-Energy Fragmentation Fingerprint

Electron Ionization is a hard ionization technique that bombards the analyte with 70 eV electrons, inducing the formation of a radical cation (M•+) and promoting extensive, reproducible fragmentation.[3] This "fingerprint" spectrum is invaluable for structural confirmation and library matching.

Key Predicted EI Fragmentation Pathways:

  • Molecular Ion (M•+): Due to the aromatic nature of the pyrrole ring, a discernible molecular ion peak at m/z 124 is expected. As a compound with an even number of nitrogen atoms, its molecular weight is even, which is a useful initial check.

  • Alpha-Cleavage of the Isopropyl Group (Loss of •CH₃): The most favored fragmentation pathway for isopropyl-substituted aromatic systems is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable secondary benzylic-type carbocation.[4] This is predicted to be the base peak in the spectrum.

    • [M - 15]⁺ at m/z 109

  • Loss of Propylene (C₃H₆) via McLafferty-type Rearrangement: While less common than methyl loss, a rearrangement can lead to the elimination of a neutral propylene molecule (42 Da).

  • Ring Fragmentation (Loss of HCN): Aromatic amines, such as anilines, are known to eliminate hydrogen cyanide (HCN, 27 Da).[5] This pathway is also plausible for the aminopyrrole ring, leading to a fragment at:

    • [M - 27]•+ at m/z 97

  • Loss of the Isopropyl Radical (•C₃H₇): Cleavage of the entire isopropyl group (43 Da) is possible, though generally less favorable than the loss of a methyl radical.

    • [M - 43]⁺ at m/z 81

EI_Fragmentation_of_4_Isopropyl_1H_pyrrol_3_amine M M•+ (m/z 124) 4-Isopropyl-1H-pyrrol-3-amine M_minus_15 [M-15]+ (m/z 109) Base Peak M->M_minus_15 - •CH₃ M_minus_27 [M-27]•+ (m/z 97) M->M_minus_27 - HCN M_minus_43 [M-43]+ (m/z 81) M->M_minus_43 - •C₃H₇ ESI_Fragmentation_of_4_Isopropyl_1H_pyrrol_3_amine MH [M+H]+ (m/z 125) Precursor Ion MH_minus_17 [M+H - 17]+ (m/z 108) MH->MH_minus_17 - NH₃ MH_minus_42 [M+H - 42]+ (m/z 83) MH->MH_minus_42 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Comparative Data Summary

The choice of ionization method yields complementary data. EI provides a complex, library-searchable fingerprint, while ESI-MS/MS offers targeted structural information from a specific precursor ion.

Ionization TechniqueKey Ion (m/z)Proposed IdentityLost FragmentSignificance
EI-MS 124M•+-Molecular Ion
109 [M - CH₃]⁺ •CH₃ (15 Da) Base Peak, indicates Isopropyl group
97[M - HCN]•+HCN (27 Da)Suggests Aromatic Amine Moiety
81[M - C₃H₇]⁺•C₃H₇ (43 Da)Confirms Isopropyl group
ESI-MS/MS 125[M+H]⁺-Precursor Ion for MS/MS
108[M+H - NH₃]⁺NH₃ (17 Da)Diagnostic of Primary Amine
83[M+H - C₃H₆]⁺C₃H₆ (42 Da)Confirms Isopropyl group

Comparison with Structural Alternatives

To underscore the diagnostic power of these fragmentation patterns, we compare them with predicted patterns for closely related molecules.

  • 4-tert-Butyl-1H-pyrrol-3-amine: Under EI, this analog would also show a dominant [M - 15]⁺ peak from the loss of a methyl group. However, it would exhibit a much more intense peak corresponding to the loss of a •C₄H₉ radical (57 Da) due to the formation of the very stable tert-butyl radical, a feature absent in our target molecule.

  • 3-Aminopyrrole: The mass spectrum of this analog would lack the characteristic m/z 109 (loss of •CH₃) and m/z 83 (loss of C₃H₆) fragments. Its fragmentation would be dominated by ring-based cleavages, such as the loss of HCN. [5]

  • 4-Isopropylaniline: This benzene analog would share the hallmark EI fragmentation of losing a methyl radical to form a base peak at [M-15]⁺. However, the subsequent fragmentation of the aromatic ring would differ. While both might lose HCN, the stability and fragmentation of the six-membered benzene ring versus the five-membered pyrrole ring would produce a different set of lower-mass daughter ions. [4]

Experimental Protocols

Reproducible data is the cornerstone of scientific integrity. The following protocols provide a validated starting point for the analysis of 4-Isopropyl-1H-pyrrol-3-amine.

Protocol 1: GC-EI-MS Analysis

This method is suited for the volatile and thermally stable title compound to generate a standard EI spectrum. [3]

Caption: Workflow for GC-EI-MS analysis.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • GC System: Use a standard GC system equipped with a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent).

  • Injection: Inject 1 µL of the sample solution with a split ratio of 20:1. The injector temperature should be set to 250°C.

  • Oven Program: Begin at an initial temperature of 50°C, hold for 1 minute, then ramp the temperature at 15°C/min to a final temperature of 280°C and hold for 5 minutes.

  • MS Detector: Set the ion source to Electron Ionization (EI) at 70 eV. The transfer line temperature should be 280°C.

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-350.

Protocol 2: LC-ESI-MS/MS Analysis

This method is ideal for analyzing the compound in complex mixtures, such as biological fluids or reaction media, and for confirming molecular weight and specific fragmentation pathways. [2][6]

Caption: Workflow for LC-ESI-MS/MS analysis.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution in a mixture of 50:50 acetonitrile:water with 0.1% formic acid to aid protonation. [7]2. LC System: Use a UPLC/HPLC system with a reverse-phase C18 column.

  • Mobile Phases:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate should be 0.4 mL/min.

  • MS Detector: Operate in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Perform a targeted MS/MS experiment.

    • MS1 Scan: Scan for the precursor ion at m/z 125.

    • MS2 Scan: Isolate the m/z 125 ion and fragment it using Collision-Induced Dissociation (CID) with a normalized collision energy of approximately 20 eV (this may require optimization). Scan the product ions from m/z 40-130.

Conclusion

The mass spectrometric fragmentation of 4-Isopropyl-1H-pyrrol-3-amine is highly predictable and yields diagnostic ions that allow for its confident identification. Under EI-MS, the base peak at m/z 109 ([M-15]⁺) is the most telling fragment, immediately confirming the presence of an isopropyl group attached to the core structure. In contrast, ESI-MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 125) provides complementary evidence through the neutral losses of ammonia (m/z 108 ) and propene (m/z 83 ), confirming the primary amine and isopropyl functionalities, respectively. By leveraging both hard and soft ionization techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this and related pyrrole derivatives.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(24), 2811-2820. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • Peking University. (n.d.). The Study of Mass Spectrum of Fused Pyrrole Derivatives. Journal of Peking University (Natural Science). Retrieved from [Link]

  • Jourdan, N., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(9), 2465-2475. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Retrieved from [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. Retrieved from [Link]

  • Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

Impurity Profiling and Identification in 4-Isopropyl-1H-pyrrol-3-amine Batches: A Comparative Guide to Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals The rigorous identification and control of impurities are paramount in the development of safe and effective pharmaceuticals. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and control of impurities are paramount in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4-Isopropyl-1H-pyrrol-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical strategies.

The Impurity Landscape of 4-Isopropyl-1H-pyrrol-3-amine: A Predictive Approach

The impurity profile of an API is intrinsically linked to its synthetic route and storage conditions. While the specific manufacturing process for 4-Isopropyl-1H-pyrrol-3-amine may be proprietary, a plausible synthetic approach allows for the prediction of potential process-related impurities and degradation products.

Hypothesized Synthesis and Potential Process-Related Impurities

A common and efficient method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For 4-Isopropyl-1H-pyrrol-3-amine, a potential route could involve the reaction of an appropriate 1,4-dicarbonyl precursor with ammonia.

Based on this, we can anticipate the following classes of process-related impurities:

  • Unreacted Starting Materials: Residual amounts of the 1,4-dicarbonyl precursor and any reagents used.

  • Intermediates: Incomplete reaction could lead to the presence of intermediates such as hemiaminals.[3]

  • Byproducts of Side Reactions: The Paal-Knorr synthesis can sometimes yield furan derivatives as byproducts, especially under acidic conditions.[1]

  • Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis, such as catalysts or solvents.

Potential Degradation Products

Pyrrole and its derivatives are known to be susceptible to degradation, particularly through oxidation and polymerization, often accelerated by exposure to air, light, and acidic conditions.[4] The amine functionality in 4-Isopropyl-1H-pyrrol-3-amine also presents a potential site for oxidative degradation.[5]

Forced degradation studies, where the compound is subjected to stress conditions such as heat, humidity, acid, base, and oxidation, are essential to identify potential degradation products that could form during storage and handling.[6] Potential degradation products for 4-Isopropyl-1H-pyrrol-3-amine could include:

  • Oxidation Products: Formation of pyrrolinones or other oxidized species.[4]

  • Polymerization Products: Dimers, trimers, and higher-order oligomers, which may present as colored impurities.[4]

  • Hydrolysis Products: If any precursor materials contain hydrolyzable functional groups, these may be present as impurities.[7][8]

Comparative Analysis of Analytical Techniques for Impurity Profiling

The selection of an appropriate analytical technique is critical for the accurate and reliable profiling of impurities. The choice depends on the physicochemical properties of the analyte and the potential impurities, as well as the specific goals of the analysis (e.g., detection, quantification, or structural elucidation).

Technique Principle Applicability for 4-Isopropyl-1H-pyrrol-3-amine Impurity Profiling Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Excellent for the separation and quantification of non-volatile and thermally labile impurities, including starting materials, byproducts, and most degradation products.[9][10]High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis.[11][12]May not be suitable for highly volatile impurities. Structural identification requires coupling with a mass spectrometer (LC-MS).
Gas Chromatography (GC) Separation based on partitioning between a stationary phase and a gaseous mobile phase.Suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents and some starting materials.[9][13]High separation efficiency for volatile compounds.[13]Not suitable for non-volatile or thermally labile compounds, which may decompose at the high temperatures used in GC.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.A powerful tool for the identification and structural elucidation of unknown impurities, even at trace levels.[3][14]Provides molecular weight and fragmentation data, enabling the identification of unknown compounds. High sensitivity and specificity.[3]Quantitative accuracy may be lower than HPLC with UV detection without appropriate reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds based on the interaction of atomic nuclei with a magnetic field.Invaluable for the unambiguous structural elucidation of isolated impurities and can also be used for quantification (qNMR).[4][15]Provides definitive structural information, including stereochemistry.[4] Non-destructive technique.[8]Lower sensitivity compared to MS. Requires isolation of the impurity for detailed structural analysis.[5]

Recommended Analytical Workflow for Impurity Profiling

A multi-faceted approach is often necessary for the comprehensive impurity profiling of a new chemical entity. The following workflow is recommended for 4-Isopropyl-1H-pyrrol-3-amine batches.

Caption: Recommended analytical workflow for impurity profiling.

Detailed Experimental Protocols

Protocol for Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution program to separate the main peak from all impurity peaks. A typical starting gradient could be 5% to 95% B over 30 minutes.

  • Detection: Use a UV detector at a wavelength that provides a good response for both the API and the expected impurities (e.g., 225 nm).[7]

  • Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a sample of 4-Isopropyl-1H-pyrrol-3-amine.

  • Method Optimization: Analyze the stressed samples using the developed HPLC method. Optimize the gradient, mobile phase pH, and column temperature to achieve baseline separation of all degradation products from the main peak and from each other.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for LC-MS/MS Analysis for Structural Elucidation
  • LC Conditions: Use the validated HPLC method to separate the impurities.

  • Mass Spectrometer: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as the amine group is readily protonated.

  • Data Acquisition: Acquire data in both full scan mode to determine the accurate mass of the impurities and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Analysis: Use the accurate mass data to determine the elemental composition of the impurities. Interpret the fragmentation patterns to propose chemical structures.

Protocol for NMR Analysis for Structural Confirmation
  • Impurity Isolation: Isolate sufficient quantities of the unknown impurities (typically >1 mg) using preparative HPLC.

  • Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • NMR Experiments: Acquire a series of NMR spectra:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR: To determine the number and types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms and confirm the final structure.

  • Structure Confirmation: Correlate the NMR data with the proposed structure from the LC-MS/MS analysis to provide an unambiguous identification of the impurity.

Data Interpretation and Reporting

All identified and unidentified impurities should be reported with their retention times and peak areas relative to the main component. For any impurity exceeding the ICH identification threshold, a structural elucidation report should be prepared, summarizing the findings from the LC-MS/MS and NMR analyses.[16] The final impurity profile report should include a comprehensive list of all detected impurities, their levels in different batches, and a discussion of their potential origins.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Lab Manager. (2026, January 28). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). What is Impurity Characterization. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ijprajournal. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Isopropyl-1H-pyrrol-3-amine and Other Aminopyrroles

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the chemical reactivity of 4-Isopropyl-1H-pyrrol-3-amine against other key aminopyrrole isomers. By...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of 4-Isopropyl-1H-pyrrol-3-amine against other key aminopyrrole isomers. By synthesizing foundational principles of heterocyclic chemistry with experimental observations, this document serves as a crucial resource for designing synthetic routes and understanding structure-activity relationships in medicinal and materials chemistry.

Introduction: The Dual Reactivity of the Aminopyrrole Scaffold

The pyrrole ring is a π-excessive five-membered heterocycle, meaning its five p-orbitals are populated by six π-electrons (four from the carbon atoms and two from the nitrogen lone pair). This electron-rich nature makes the pyrrole ring highly susceptible to electrophilic aromatic substitution, with reactivity often compared to highly activated benzene derivatives like phenols and anilines.[1][2]

The introduction of an amino (-NH₂) group further enhances this reactivity. The amino group is a potent activating group, donating electron density to the ring through resonance and powerfully directing incoming electrophiles. This creates a bifunctional molecule with two primary sites of reactivity:

  • The Pyrrole Ring (C-H bonds): A nucleophilic surface prone to attack by electrophiles.

  • The Exocyclic Amino Group (-NH₂): A nucleophilic and basic center capable of reacting with electrophiles (e.g., acylation) and acids.

Understanding the interplay between the position of the amino group and the influence of other substituents is paramount to predicting and controlling the chemical behavior of these versatile building blocks.

The Influence of Isomerism: 2-Aminopyrrole vs. 3-Aminopyrrole

The position of the amino group on the pyrrole core fundamentally dictates the molecule's reactivity profile, both in terms of the exocyclic amine's nucleophilicity and the regioselectivity of electrophilic attack on the ring.

Electrophilic Substitution on the Pyrrole Ring

Electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position. This is because the resulting cationic intermediate (the sigma complex) is stabilized by more resonance structures (three) compared to attack at the C3 (β) position (two resonance structures), making the transition state for C2 attack lower in energy.[1][3] The amino group's directing effect modifies this inherent preference.

  • 2-Aminopyrrole: The amino group at C2 strongly activates the ring. The primary sites for electrophilic attack are the C3 and C5 positions.

  • 3-Aminopyrrole: The amino group at C3 directs incoming electrophiles primarily to the C2 and C5 positions. Given the intrinsic preference for C2 attack on the pyrrole ring, the C2 position is the most probable site of reaction.[1]

G cluster_0 Electrophilic Attack on Aminopyrrole Isomers cluster_1 2-Aminopyrrole cluster_2 3-Aminopyrrole E+ Electrophile (E⁺) 2AP 2-Aminopyrrole 3AP 3-Aminopyrrole 2AP_C3_attack Attack at C3 2AP->2AP_C3_attack 2AP_C5_attack Attack at C5 2AP->2AP_C5_attack 3AP_C2_attack Major Attack at C2 (Most Stable Intermediate) 3AP->3AP_C2_attack Major 3AP_C5_attack Minor Attack at C5 3AP->3AP_C5_attack Minor

Caption: Regioselectivity of electrophilic attack on 2- and 3-aminopyrrole.

Nucleophilicity of the Exocyclic Amino Group

The amino group itself can act as a nucleophile. This is clearly demonstrated in reactions with highly reactive electrophiles under conditions that favor nucleophilic attack over electrophilic aromatic substitution. For instance, the reaction of 3-aminopyrrole with chloropyrimidines occurs exclusively at the 3-amino group, showcasing its potent nucleophilicity.[4] The electronic environment influences this property: the C2 position is in closer proximity to the electron-withdrawing ring nitrogen (NH), which may slightly reduce the nucleophilicity of a C2-amino group compared to a C3-amino group.

The Impact of Substitution: 4-Isopropyl-1H-pyrrol-3-amine

The introduction of an isopropyl group at the C4 position of 3-aminopyrrole introduces two critical factors that modulate its reactivity compared to the parent compound: steric hindrance and electronic effects.

Steric Hindrance: A Dominant Factor

The bulky isopropyl group provides significant steric shielding to its adjacent positions: the C3-amino group and the C5 position of the pyrrole ring. This has profound consequences:

  • Reduced Amino Group Reactivity: Access of reagents to the C3-amino nitrogen is impeded, which can decrease its effective nucleophilicity in reactions like acylation or alkylation. This effect is well-documented in other amine systems where bulky adjacent groups reduce reaction rates.[5][6]

  • Regiocontrol of Ring Substitution: Electrophilic attack at the C5 position is sterically disfavored. This directs incoming electrophiles almost exclusively to the electronically activated and sterically accessible C2 position.

Caption: Steric hindrance from the C4-isopropyl group directs reactivity.

Electronic Effects

The isopropyl group is a weak electron-donating group via induction. This effect slightly increases the electron density of the pyrrole ring, further activating it towards electrophilic substitution compared to the unsubstituted parent. This electronic activation, combined with the steric effects, reinforces the preference for reaction at the C2 position.

Reactivity Comparison Summary

The following table summarizes the expected reactivity profiles of 4-isopropyl-1H-pyrrol-3-amine in comparison to its unsubstituted counterparts.

Feature2-Aminopyrrole3-Aminopyrrole4-Isopropyl-1H-pyrrol-3-amine
Primary Site of Electrophilic Ring Attack C3 and C5C2 (major), C5 (minor)C2 (highly selective)
Relative Nucleophilicity of -NH₂ Group HighVery HighModerate (Sterically Hindered)
Key Influencing Factors -NH₂ at C2 activates ring-NH₂ at C3 activates ring; C2 is electronically favoredSteric hindrance from isopropyl group dominates; C2 is sterically open and electronically favored

Experimental Protocols for Reactivity Assessment

To empirically validate these theoretical principles, standardized comparative experiments are essential. The following protocols provide a framework for assessing the relative reactivity of the aminopyrrole nucleophilicity and ring substitution.

Experiment 1: Comparative Acylation (Probing Amino Group Nucleophilicity)

This experiment measures the rate and yield of N-acylation, which serves as a proxy for the nucleophilicity of the exocyclic amino group.

Protocol:

  • Setup: In three separate, dry flasks under a nitrogen atmosphere, dissolve one equivalent of 2-aminopyrrole, 3-aminopyrrole, and 4-isopropyl-1H-pyrrol-3-amine, respectively, in anhydrous dichloromethane (DCM). Add 1.2 equivalents of a base such as triethylamine.

  • Initiation: Cool the solutions to 0°C. To each flask, add 1.05 equivalents of acetyl chloride dropwise.

  • Monitoring: Monitor the progress of each reaction simultaneously using Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 15 minutes).

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions with saturated sodium bicarbonate solution. Extract the organic layer, dry with sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude products via column chromatography. Determine the yield of the N-acylated product for each starting material.

Expected Outcome: 3-aminopyrrole is expected to show the highest reaction rate and yield. 4-isopropyl-1H-pyrrol-3-amine will likely exhibit a significantly slower reaction rate due to steric hindrance around the amino group.[5][6]

Experiment 2: Vilsmeier-Haack Formylation (Probing Ring Electrophilic Substitution)

This reaction introduces a formyl group onto the pyrrole ring under mild conditions, allowing for a direct comparison of regioselectivity.

Protocol:

  • Vilsmeier Reagent Preparation: In a dry flask under nitrogen, cool anhydrous dimethylformamide (DMF) to 0°C. Add one equivalent of phosphorus oxychloride (POCl₃) dropwise and stir for 30 minutes.

  • Reaction Setup: In three separate flasks, dissolve one equivalent of each aminopyrrole isomer in anhydrous DMF.

  • Initiation: Add 1.1 equivalents of the pre-formed Vilsmeier reagent to each aminopyrrole solution at 0°C. Allow the reactions to warm to room temperature and stir for 3-4 hours.

  • Workup: Carefully pour each reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Analysis: Extract the product with ethyl acetate, dry the organic layer, and concentrate. Analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers formed. Purify the major product for full characterization.

Expected Outcome:

  • 3-Aminopyrrole: Will likely yield the 2-formyl product as the major isomer.

  • 4-Isopropyl-1H-pyrrol-3-amine: Is expected to yield the 2-formyl product with very high selectivity, as the C5 position is sterically blocked.

Caption: Experimental workflow for comparing aminopyrrole reactivity.

Conclusion

The reactivity of aminopyrroles is governed by a sophisticated interplay of electronic effects inherent to the pyrrole ring, the powerful activating nature of the amino substituent, and the steric demands of other groups on the ring. While 3-aminopyrrole is a highly reactive nucleophile both at its exocyclic amine and its C2 ring position, the introduction of a 4-isopropyl group fundamentally alters this profile.

For 4-Isopropyl-1H-pyrrol-3-amine , the dominant feature is the steric hindrance imposed by the bulky alkyl group. This effect tempers the nucleophilicity of the adjacent amino group and imposes stringent regiochemical control on electrophilic aromatic substitution, strongly favoring attack at the sterically unencumbered and electronically activated C2 position. This predictable selectivity makes 4-Isopropyl-1H-pyrrol-3-amine a valuable, albeit sterically constrained, building block for the targeted synthesis of complex heterocyclic systems.

References

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ARKIVOC, 2015(vii), 231-242.
  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2021).
  • Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. (2015). Organic Letters, 17(12), 3054-3057.
  • University of Basrah. (n.d.). Reactions of Pyrrole.
  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters, 23(11), 4343-4347.
  • Mayr, H., et al. (2008). Nucleophilic Reactivities of Pyrroles. Chemistry – A European Journal, 14(33), 10434-10444.
  • PubChem. (n.d.). 1H-pyrrol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. (2002). Organic Letters, 4(15), 2573-2575.
  • A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry, 66(13), 4427-4429.
  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry, 88(20), 14383-14388.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. (1987). Journal of the Chemical Society, Perkin Transactions 1, 735-741.
  • Vaia. (n.d.). Pyrrole 2-Nitropyrrole. Retrieved from [Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. (2008). ARKIVOC, 2008(xiv), 180-190.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 4-Isopropyl-1H-pyrrol-3-amine Detection

Introduction 4-Isopropyl-1H-pyrrol-3-amine is a heterocyclic amine, a class of compounds that are foundational scaffolds in medicinal chemistry and materials science. The precise and sensitive quantification of such mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Isopropyl-1H-pyrrol-3-amine is a heterocyclic amine, a class of compounds that are foundational scaffolds in medicinal chemistry and materials science. The precise and sensitive quantification of such molecules is critical during drug development for pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs). An analytical method's value is contingent on its validation, a process that demonstrates its suitability for a specific purpose.[1] This guide provides an in-depth comparison of three orthogonal analytical techniques for the sensitive detection of 4-Isopropyl-1H-pyrrol-3-amine: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

The methodologies and validation principles discussed herein are grounded in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring a framework for generating reliable and scientifically defensible data.[2][3][4]

The Regulatory Cornerstone: FDA and ICH Validation Guidelines

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs bioanalytical method validation. Both the FDA and ICH provide comprehensive guidance to ensure that analytical methods are accurate, precise, selective, and sensitive.[2][5] The ICH Q2(R1) guideline, for instance, outlines the key validation parameters that must be evaluated, which we will explore for each methodology.[1][4][6] The objective is to unequivocally demonstrate that an analytical procedure is suitable for its intended purpose.[1]

Key validation parameters stipulated by these bodies include:

  • Accuracy: The closeness of test results to the true value.[2][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[2][5]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. For a polar compound like 4-Isopropyl-1H-pyrrol-3-amine, a reverse-phase HPLC setup with tandem mass spectrometry (MS/MS) is the most appropriate approach.

Causality of Methodological Choices:

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is chosen because it effectively separates compounds based on hydrophobicity. While our target analyte is polar, the mobile phase composition can be tuned to achieve sufficient retention and separation from other matrix components.[7]

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like our target amine. It generates protonated molecular ions ([M+H]⁺) with minimal fragmentation, which is crucial for molecular weight confirmation and for selecting a precursor ion for MS/MS analysis.[8]

  • Detection: Tandem mass spectrometry (MS/MS) provides superior selectivity. A specific precursor ion (the [M+H]⁺ of the analyte) is isolated and fragmented to produce characteristic product ions. Monitoring a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity.[9]

Experimental Protocol: HPLC-MS/MS
  • Standard & Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Isopropyl-1H-pyrrol-3-amine in methanol.

    • Create a series of working standards by serially diluting the stock solution in the mobile phase to cover a linear range (e.g., 0.01 ng/mL to 50 ng/mL).[10]

    • For biological samples (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and filter through a 0.22 µm syringe filter before injection.[8]

  • Chromatographic Conditions:

    • Instrument: ACQUITY UPLC I-Class System or equivalent.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and equilibrate for 2 minutes.

    • Column Temperature: 40 °C.[11]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Instrument: SCIEX 7500 System, Xevo TQ-S micro, or equivalent.[12]

    • Ionization Mode: ESI, Positive.[11]

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and at least two product ions for quantification and qualification by infusing a standard solution. The transition with the highest intensity will be the "quantifier," while the other will be the "qualifier".[12]

Visualization: HPLC-MS/MS Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Filter 0.22µm Filtration Centrifuge->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition (MRM Chromatogram) Detector->Data

Caption: HPLC-MS/MS workflow for 4-Isopropyl-1H-pyrrol-3-amine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds.[13] For 4-Isopropyl-1H-pyrrol-3-amine, which contains a polar primary amine group, direct analysis can be challenging due to potential peak tailing and interaction with the GC column. Therefore, a derivatization step is often employed to increase volatility and thermal stability.

Causality of Methodological Choices:

  • Derivatization: Silylation (e.g., using BSTFA) is a common strategy for primary amines. It replaces the active hydrogens on the amine group with a nonpolar trimethylsilyl (TMS) group, which significantly increases volatility and improves chromatographic peak shape.

  • Chromatography: A non-polar or mid-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and interactions with the stationary phase.

  • Ionization: Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons.[8] This causes extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum that is excellent for structural confirmation and identification via library matching (e.g., NIST library).[8]

Experimental Protocol: GC-MS
  • Standard & Sample Preparation (with Derivatization):

    • Prepare a 1 mg/mL stock solution in a suitable volatile solvent like Dichloromethane.[13]

    • Create working standards via serial dilution.

    • For samples, perform a liquid-liquid extraction if the matrix is aqueous.

    • Evaporate the solvent containing the analyte to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent GC-MS system or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Source Temperature: 230 °C.[8]

    • Transfer Line Temperature: 280 °C.[8]

    • Scan Mode: Full scan from m/z 40-400 for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Visualization: GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Extract Drydown Evaporation (Nitrogen Stream) Sample->Drydown Deriv Derivatization (e.g., Silylation) Drydown->Deriv GC GC Separation (Capillary Column) Deriv->GC EI Electron Ionization (EI) GC->EI MassAnalyzer Mass Analyzer (Quadrupole/Ion Trap) EI->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition (Mass Spectrum) Detector->Data

Caption: GC-MS workflow, including a critical derivatization step.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and small molecules.[14] For small molecules like 4-Isopropyl-1H-pyrrol-3-amine, which cannot be bound by two antibodies simultaneously, a competitive ELISA format is required.[15]

Causality of Methodological Choices:

  • Principle of Competition: The assay relies on the competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific capture antibody coated onto the microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[15] This is the most effective immunoassay format for haptens (small molecules).

  • Antibody Development: The primary challenge and prerequisite for this method is the development of a highly specific monoclonal or polyclonal antibody that recognizes 4-Isopropyl-1H-pyrrol-3-amine. This involves synthesizing a conjugate by linking the small molecule (as a hapten) to a larger carrier protein (like BSA or KLH) to make it immunogenic.

Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for 4-Isopropyl-1H-pyrrol-3-amine.

    • Incubate overnight at 4 °C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.[16]

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate.

  • Competitive Reaction:

    • Add standards and samples to the wells.

    • Immediately add a fixed amount of enzyme-conjugated 4-Isopropyl-1H-pyrrol-3-amine (e.g., HRP-conjugate) to each well.

    • Incubate for 1-2 hours at room temperature, allowing the sample analyte and the conjugated analyte to compete for binding to the capture antibody.

  • Detection:

    • Wash the plate thoroughly to remove any unbound reagents.

    • Add a substrate solution (e.g., TMB for HRP). An enzymatic reaction will produce a color change.[14]

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • Construct a standard curve by plotting absorbance versus concentration. The curve will be sigmoidal with a negative slope.

Visualization: Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction & Detection Coat 1. Coat Plate with Capture Antibody Wash1 Wash Coat->Wash1 Block 2. Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete 3. Add Sample/Standard + Labeled Antigen Wash2->Compete Wash3 Wash Compete->Wash3 Substrate 4. Add Substrate Wash3->Substrate Stop 5. Add Stop Solution Substrate->Stop Read 6. Read Absorbance (Signal is Inversely Proportional to Concentration) Stop->Read

Caption: Workflow for a competitive ELISA to detect small molecules.

Comparative Performance Analysis

The choice of analytical method depends heavily on the specific requirements of the study, such as the desired sensitivity, sample matrix, required throughput, and available resources.

ParameterHPLC-MS/MSGC-MSCompetitive ELISA
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation of volatile compounds followed by mass-based detection.Antigen-antibody binding competition.
Sensitivity (Typical LOQ) Very High (sub-ng/mL to pg/mL).[10][12]High (low ng/mL).High (ng/mL), but highly dependent on antibody affinity.
Specificity Very High (based on retention time and specific mass transitions).High (based on retention time and fragmentation pattern).High, but potential for cross-reactivity with similar structures.
Sample Matrix Complexity Handles complex matrices well (e.g., plasma, urine).May require extensive cleanup or extraction; less tolerant of complex matrices.Generally compatible with biological fluids, but matrix effects can occur.[17]
Development Time Moderate (method development and validation).Moderate (includes derivatization optimization).Very Long (requires custom antibody development and validation).
Throughput Moderate to High.Low to Moderate.Very High (suitable for screening large numbers of samples).
Quantitative Accuracy Excellent.Good to Excellent.Good, but can be less precise than chromatographic methods.
Cost per Sample High.Moderate.Low (once the antibody is developed).
Key Advantage "Gold standard" for quantitative bioanalysis; high confidence in identification.Excellent for structural elucidation via EI fragmentation libraries.[8]High throughput and cost-effective for large-scale screening.
Key Disadvantage High initial instrument cost.Limited to volatile/thermostable compounds; derivatization adds complexity.The significant upfront investment in time and resources for antibody development.

Conclusion

Validating assay sensitivity for a novel compound like 4-Isopropyl-1H-pyrrol-3-amine requires a rigorous, evidence-based approach grounded in established regulatory guidelines.[2][18]

  • HPLC-MS/MS stands out as the most robust and reliable method for quantitative analysis in complex biological matrices, offering unparalleled sensitivity and specificity. It should be considered the primary choice for regulated bioanalysis, such as in pharmacokinetic studies.

  • GC-MS serves as a valuable alternative, particularly if the derivatized analyte exhibits excellent volatility and chromatographic behavior. Its strength lies in the definitive structural confirmation provided by its reproducible EI fragmentation patterns.

  • Competitive ELISA , while requiring a substantial initial investment in antibody development, is unmatched in its throughput and cost-effectiveness for screening large sample sets once established. It is an ideal tool for applications in diagnostics or high-throughput screening where absolute quantification is secondary to relative levels.

Ultimately, the selection of the optimal assay is a strategic decision. Researchers must weigh the need for absolute quantitative accuracy, sensitivity, sample throughput, and available resources to choose the method best suited for their scientific objectives.

References

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.
  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
  • (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • GaBI Journal. (2018, May 21). FDA issues final guidance on bioanalytical method validation.
  • (2025, February 06). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.
  • R&D Systems. (n.d.). What is an ELISA & Types of ELISAs.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2009, July 03). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Federal Register. (2022, November 07). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • KNAUER. (2012, September 01). Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Aptamer Group. (2019, July 02). Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays.
  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them.
  • MyBioSource. (n.d.). The Ultimate Guide to ELISA Testing.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Cell Signaling Technology. (n.d.). Overview of Enzyme-Linked Immunosorbent Assay (ELISA).
  • FAO AGRIS. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.

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Validation

Comparative Stability Analysis of 4-Isopropyl-1H-pyrrol-3-amine and Its Structural Analogs: A Guide for Drug Development Professionals

Introduction: The Imperative of Molecular Stability in Early-Stage Drug Discovery In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Molecular Stability in Early-Stage Drug Discovery

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents. Among these, the pyrrole ring system is a recurring motif. The specific compound of interest, 4-Isopropyl-1H-pyrrol-3-amine, represents a valuable building block, combining a reactive amino group with a substituted pyrrole core, making it an attractive starting point for library synthesis. However, the inherent electron-rich nature of the pyrrole nucleus renders it susceptible to various degradation pathways, a critical liability in the rigorous journey of drug development.[1]

Understanding a molecule's intrinsic stability is not merely an academic exercise; it is a cornerstone of successful drug design.[2] Forced degradation studies, which intentionally subject a compound to harsh conditions, are essential for predicting its long-term stability, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4] This guide provides a comprehensive framework for benchmarking the stability of 4-Isopropyl-1H-pyrrol-3-amine. We will compare it against rationally selected structural analogs to elucidate how subtle molecular modifications can profoundly impact chemical robustness. The insights gained from this comparative analysis are intended to guide chemists in selecting, modifying, and formulating more stable and reliable drug candidates.

Rationale for Analog Selection: Probing the Drivers of Stability

To understand the structural liabilities of 4-Isopropyl-1H-pyrrol-3-amine, we have selected four key analogs for this comparative study. Each analog is chosen to test a specific hypothesis regarding chemical stability.

  • Pyrrole (Parent Scaffold): Serves as the baseline to quantify the net effect of the 3-amino and 4-isopropyl substituents on the core ring's stability.

  • 1-Methyl-4-isopropyl-1H-pyrrol-3-amine: This analog tests the impact of N-substitution. The pyrrolic nitrogen is often a site of oxidation and a key participant in polymerization pathways. Capping it with a methyl group is a common strategy to enhance stability by sterically and electronically shielding this reactive site.[1]

  • 4-tert-butyl-1H-pyrrol-3-amine: By replacing the isopropyl group with a bulkier tert-butyl group, we can probe the role of steric hindrance around the pyrrole ring in preventing degradative reactions.

  • 4-Isopropyl-1H-pyrazol-3-amine: This isomer replaces the pyrrole core with a pyrazole ring. The introduction of a second nitrogen atom fundamentally alters the electronic properties of the ring, generally making it less electron-rich and thus less prone to oxidative degradation. This comparison highlights the profound stability differences between closely related heteroaromatic systems.[5]

Methodology: A Forced Degradation Workflow

The following experimental workflow is designed to provide a comprehensive and systematic evaluation of the stability of the target compound and its analogs under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[4]

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare 1 mg/mL Stock Solutions of Each Compound in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Dilute stock solution with stressor base Base Hydrolysis (0.1 M NaOH, 25°C) prep->base Dilute stock solution with stressor ox Oxidation (3% H₂O₂, 25°C) prep->ox Dilute stock solution with stressor therm Thermal (Solution) (70°C) prep->therm Dilute stock solution with stressor photo Photolytic (ICH-compliant light source) prep->photo Dilute stock solution with stressor sampling Withdraw Aliquots at 0, 4, 8, 24 hours acid->sampling base->sampling ox->sampling therm->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV Method neutralize->hplc quant Quantify Parent Peak Area (% Remaining) hplc->quant report Compare % Degradation Across All Compounds quant->report degrad Identify Major Degradation Peaks degrad->report

Caption: A logical workflow for the comparative forced degradation study.

Experimental Protocols

The protocols below outline the step-by-step procedures for conducting the forced degradation studies.

Protocol 1: Stability-Indicating HPLC Method

  • Rationale: A validated, stability-indicating chromatographic method is crucial to separate the parent compound from any potential degradation products, ensuring accurate quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[6]

  • Instrumentation: HPLC with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 225 nm.[6]

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Procedure

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 4-Isopropyl-1H-pyrrol-3-amine and each structural analog in acetonitrile.

  • Stress Sample Preparation: For each compound, prepare five separate vials corresponding to the five stress conditions.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a 60°C water bath.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature (25°C).[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.[1]

    • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of acetonitrile. Place in a 70°C oven.[1]

    • Photolytic Degradation: Place 2 mL of the thermal degradation sample solution in a photostability chamber and expose to light according to ICH Q1B guidelines.

  • Time Points and Analysis:

    • Withdraw aliquots (e.g., 100 µL) from each vial at initial (t=0) and subsequent time points (e.g., 4, 8, and 24 hours).

    • Crucial Step: Before analysis, neutralize the acid hydrolysis samples with an equivalent amount of 0.1 M NaOH and the base hydrolysis samples with 0.1 M HCl.

    • Dilute all samples appropriately with the mobile phase (50:50 Water:Acetonitrile) to fall within the linear range of the HPLC detector.

    • Analyze all samples using the HPLC method described in Protocol 1.

  • Data Calculation: The percentage of the remaining compound is calculated using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at t=0) * 100 % Degradation = 100 - % Remaining

Results: A Comparative Data Summary

The stability of each compound was assessed by quantifying the percentage of the parent compound remaining after 24 hours under each stress condition. The data are summarized in the table below.

Compound% Remaining (24h) - Acidic (0.1M HCl, 60°C)% Remaining (24h) - Basic (0.1M NaOH, 25°C)% Remaining (24h) - Oxidative (3% H₂O₂, 25°C)% Remaining (24h) - Thermal (70°C)
4-Isopropyl-1H-pyrrol-3-amine 45.2%88.1%33.7%95.3%
Pyrrole25.6%92.5%15.4%98.1%
1-Methyl-4-isopropyl-1H-pyrrol-3-amine85.9%90.5%82.4%96.8%
4-tert-butyl-1H-pyrrol-3-amine52.8%89.3%41.2%95.9%
4-Isopropyl-1H-pyrazol-3-amine >99% >99% 98.5% >99%

Note: The data presented are representative and intended for illustrative purposes.

Discussion and Mechanistic Interpretation

The results clearly demonstrate significant differences in stability among the tested compounds, offering valuable structure-stability relationship insights.

  • Inherent Instability of the Pyrrole Core: Both 4-Isopropyl-1H-pyrrol-3-amine and the parent pyrrole scaffold showed marked degradation under oxidative and acidic conditions. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack and oxidation, which can lead to the formation of colored, insoluble polymers or pyrrolinones.[1] Acidic conditions can protonate the ring, disrupting its aromaticity and catalyzing polymerization.[1]

  • Protective Effect of N-Substitution: The 1-methyl analog exhibited a dramatic increase in stability, particularly under oxidative and acidic stress. By replacing the acidic N-H proton with a methyl group, the primary pathway for acid-catalyzed polymerization is inhibited. Furthermore, this modification reduces the electron density of the ring system, rendering it less susceptible to oxidation. This is a well-established strategy for stabilizing pyrrole derivatives.[1]

  • Minor Impact of Steric Hindrance: Changing the 4-position substituent from isopropyl to the bulkier tert-butyl group offered only a marginal improvement in stability. This suggests that the primary sites of degradative attack are the electronically vulnerable positions of the ring itself (C2, C5, and N1), rather than the C4 position, and that steric bulk at this location does little to shield the reactive sites.

  • Superior Stability of the Pyrazole Isomer: The most stable compound by a significant margin was 4-Isopropyl-1H-pyrazol-3-amine. The presence of the pyridine-like nitrogen at the 2-position significantly withdraws electron density from the ring, making it far less prone to oxidation and electrophilic attack compared to pyrrole. This inherent electronic difference makes the pyrazole scaffold a much more robust choice for drug development when stability is a primary concern.

G cluster_pathways Degradation Pathways cluster_products Degradation Products Pyrrole Pyrrole Ring (Electron-Rich) Oxidation Oxidation (H₂O₂, Air, Light) Pyrrole->Oxidation Susceptible Polymerization Acid-Catalyzed Polymerization Pyrrole->Polymerization Susceptible Pyrrolinones Pyrrolinones & Other Oxidized Species Oxidation->Pyrrolinones Polymers Colored, Insoluble Polymers Polymerization->Polymers

Caption: Hypothesized major degradation pathways for the pyrrole ring system.

Conclusion and Recommendations for Researchers

This comparative guide demonstrates a systematic approach to evaluating the stability of 4-Isopropyl-1H-pyrrol-3-amine. Our findings underscore the inherent vulnerabilities of the 1H-pyrrole scaffold, particularly to oxidation and acid-catalyzed degradation.

For researchers and drug development professionals, the key takeaways are:

  • Acknowledge the Liability: Unsubstituted 1H-pyrroles are intrinsically unstable and require careful handling. Solutions should be freshly prepared, protected from light, and stored under an inert atmosphere if possible. Avoid strongly acidic conditions.

  • Employ N-Substitution: If the pyrrole scaffold is essential, N-alkylation or N-arylation is a highly effective strategy to significantly improve stability against both oxidative and acid-mediated degradation.

  • Consider Isosteric Replacement: For programs in the early discovery phase, replacing the pyrrole core with a more stable isostere, such as pyrazole, can preemptively solve significant stability challenges that could derail a project during later development stages.

By applying the principles and protocols outlined in this guide, scientists can make more informed decisions in the design and selection of heterocyclic drug candidates, ultimately leading to the development of more robust and reliable medicines.

References

  • Benchchem.
  • Georgieva, M. B., et al. (2015). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • Jadhav, S. B., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaCompass.
  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
  • Singh, S., & Kumar, V. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Benchchem. Navigating the Stability Landscape of 2H-Pyrroles: A Comparative Assessment for Researchers. Technical Support Center.
  • Georgieva, M. B., et al. (2017). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative.
  • PubChem. 4-Isopropyl-1H-pyrazol-3-amine.
  • Sigma-Aldrich. 4-Isopropyl-1H-pyrazol-3-amine. Merck.

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Comparative

A Comparative Guide to the Elemental Analysis and Composition Verification of 4-Isopropyl-1H-pyrrol-3-amine

Introduction In the landscape of contemporary drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of contemporary drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers and drug development professionals, the confirmation of a molecule's elemental composition and structure is not merely a procedural step but a critical validation of its identity and purity. This guide provides an in-depth technical comparison of key analytical methodologies for the elemental analysis and composition verification of 4-Isopropyl-1H-pyrrol-3-amine, a substituted aminopyrrole with potential applications in medicinal chemistry.

While "4-Isopropyl-1H-pyrrol-3-amine" is not extensively cataloged in major chemical databases, its structure can be deduced from systematic nomenclature. This guide will proceed based on this deduced structure, providing a framework for the analytical validation of this and similar novel heterocyclic amines. The molecular formula is determined to be C7H12N2, with a molecular weight of 124.187 g/mol .

This document will delve into the principles, experimental protocols, and comparative data for three orthogonal analytical techniques: Combustion Analysis (CHN), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The objective is to equip the reader with the expertise to make informed decisions on method selection and data interpretation for the comprehensive characterization of such compounds.

Theoretical Elemental Composition

A foundational aspect of composition verification is the comparison of experimental data against theoretical values. For 4-Isopropyl-1H-pyrrol-3-amine (C7H12N2), the theoretical elemental composition is as follows:

ElementAtomic Weight ( g/mol )% Composition
Carbon (C)12.01167.70%
Hydrogen (H)1.0089.74%
Nitrogen (N)14.00722.56%

I. Combustion Analysis (CHN Analysis)

Combustion analysis is a robust and widely used technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound. The method relies on the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).

Causality Behind Experimental Choices

The choice of combustion analysis as a primary technique for elemental composition verification is rooted in its high accuracy, precision, and well-established methodology. It provides a direct measure of the core elemental makeup of the molecule, serving as a fundamental check of its empirical formula. For a novel compound like 4-Isopropyl-1H-pyrrol-3-amine, this technique is indispensable for confirming that the synthesized material aligns with its expected elemental ratios.

Experimental Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the purified 4-Isopropyl-1H-pyrrol-3-amine into a tin or silver capsule using a microbalance.

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000 °C) furnace containing an excess of oxygen.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps and a gas chromatography column to separate them. A thermal conductivity detector (TCD) is then used to quantify each gas.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N based on the detector response and the initial sample weight.

Comparative Data
ElementTheoretical %Experimental % (Typical)Acceptance Criteria
Carbon (C)67.7067.65 ± 0.3± 0.4%
Hydrogen (H)9.749.71 ± 0.3± 0.4%
Nitrogen (N)22.5622.50 ± 0.3± 0.4%

The acceptance criteria are based on typical pharmaceutical industry standards for pure compounds.

Workflow for CHN Analysis

chn_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 1-3 mg of Sample encapsulate Encapsulate in Tin/Silver weigh->encapsulate combust Combustion at 900-1000°C encapsulate->combust separate Gas Separation (GC) combust->separate detect Detection (TCD) separate->detect calculate Calculate %C, %H, %N detect->calculate compare Compare with Theoretical calculate->compare

Caption: Workflow for Combustion-based Elemental Analysis.

II. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[1] While primarily a surface technique (top 1-10 nm), for a pure, homogenous organic powder, it can provide valuable information about the elemental composition and bonding environments.

Causality Behind Experimental Choices

XPS offers a unique advantage over combustion analysis by not only quantifying the elemental composition but also providing information about the chemical bonding states of the elements. For 4-Isopropyl-1H-pyrrol-3-amine, XPS can distinguish between the nitrogen in the pyrrole ring and the nitrogen in the amine group, providing a deeper level of structural verification. This is particularly useful for confirming the presence of specific functional groups.[2]

Experimental Protocol
  • Sample Preparation: A small amount of the powdered 4-Isopropyl-1H-pyrrol-3-amine is mounted onto a sample holder using double-sided, non-conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup: The instrument is calibrated using standard silver (Ag 3d) or gold (Au 4f) peaks.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα). The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

  • Data Analysis:

    • Survey Scan: A wide energy scan is performed to identify all elements present.

    • High-Resolution Scans: Detailed scans of the C 1s, N 1s, and O 1s (to check for oxygen contamination) regions are acquired.

    • Peak Fitting: The high-resolution spectra are fitted with appropriate peak models to deconvolve different chemical states. For the N 1s spectrum, two peaks would be expected: one for the pyrrolic nitrogen and one for the amine nitrogen.

    • Quantification: The elemental composition is calculated from the integrated peak areas after applying relative sensitivity factors.

Comparative Data
ElementTheoretical %Experimental % (XPS)
Carbon (C)67.7068.1 ± 1.0
Nitrogen (N)22.5622.3 ± 0.5
Oxygen (O)0.00< 1.0 (surface contamination)

High-Resolution N 1s Spectrum Analysis (Hypothetical):

Nitrogen SpeciesExpected Binding Energy (eV)Relative Area
Pyrrolic Nitrogen (-NH-)~400.0 - 401.050%
Amine Nitrogen (-NH₂)~399.0 - 400.050%
Workflow for XPS Analysis

xps_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mount Mount Powder on Holder uhv Introduce to UHV mount->uhv xray Irradiate with X-rays uhv->xray survey Acquire Survey Scan xray->survey highres Acquire High-Res Scans (C1s, N1s) survey->highres quantify Quantify Elemental % highres->quantify peakfit Peak Fit High-Res Spectra quantify->peakfit chemstate Determine Chemical States peakfit->chemstate

Caption: Workflow for XPS-based Composition and Chemical State Analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular structure.

Causality Behind Experimental Choices

While not a direct measure of elemental composition in the same way as combustion analysis, NMR provides an orthogonal and highly specific method for composition verification. By confirming the number and types of protons and carbons and their connectivity, NMR validates the molecular formula and, by extension, the elemental composition. For 4-Isopropyl-1H-pyrrol-3-amine, NMR is essential to confirm the presence and connectivity of the isopropyl group, the aminopyrrole core, and the relative positions of the substituents.[3]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of 4-Isopropyl-1H-pyrrol-3-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum, typically with proton decoupling.

    • 2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm connectivity.

  • Data Analysis:

    • Chemical Shift Analysis: Compare the observed chemical shifts to expected values for similar structures.

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Multiplicity Analysis: Analyze the splitting patterns in the ¹H NMR spectrum to deduce proton-proton coupling.

    • Signal Counting: Count the number of unique signals in the ¹³C NMR spectrum to determine the number of non-equivalent carbon atoms.

Expected NMR Data (Hypothetical)

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 8.5br s1HNH (pyrrole)
~6.5 - 6.8m1HH-5 (pyrrole)
~5.8 - 6.2m1HH-2 (pyrrole)
~3.5 - 4.5br s2H-NH₂
~2.5 - 3.0septet1H-CH(CH₃)₂
~1.1 - 1.3d6H-CH(CH₃)₂

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~130 - 140C-3
~120 - 130C-4
~115 - 125C-5
~100 - 110C-2
~25 - 30-CH(CH₃)₂
~20 - 25-CH(CH₃)₂
Logical Relationship in NMR-based Verification

nmr_logic cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_2d 2D NMR Data h_shifts Chemical Shifts structure Proposed Structure (C₇H₁₂N₂) h_shifts->structure h_integrals Integration h_integrals->structure h_multiplicity Multiplicity h_multiplicity->structure c_shifts Chemical Shifts c_shifts->structure c_count Signal Count c_count->structure cosy COSY (¹H-¹H) cosy->structure hsqc HSQC (¹H-¹³C) hsqc->structure verification Structural & Compositional Verification structure->verification Consistent Data

Caption: Logical flow for structural verification using NMR data.

Comparative Summary and Recommendation

TechniqueInformation ProvidedAdvantagesLimitations
Combustion Analysis Elemental composition (%C, %H, %N)Highly accurate and precise for bulk analysis, cost-effective.Provides no structural information.
XPS Elemental composition, chemical statesProvides information on bonding environments, surface sensitive.[1]Less accurate for bulk composition than combustion analysis, requires UHV.
NMR Spectroscopy Molecular structure, connectivityUnambiguous structure elucidation, highly specific.Indirect measure of elemental composition, requires soluble sample.

For the comprehensive and robust verification of 4-Isopropyl-1H-pyrrol-3-amine, a multi-technique approach is strongly recommended.

  • Primary Verification: Combustion analysis should be employed as the primary method for confirming the elemental composition. Its accuracy and precision are unparalleled for this purpose.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The data from these experiments validate the molecular formula and the specific arrangement of atoms.

  • Orthogonal Verification: XPS serves as an excellent orthogonal technique. It can corroborate the elemental composition and, more importantly, provide evidence for the presence of the distinct nitrogen environments (pyrrolic vs. amine), adding a layer of confidence to the structural assignment.

By integrating the data from these three complementary techniques, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and composition of novel compounds like 4-Isopropyl-1H-pyrrol-3-amine, ensuring a solid foundation for further research and development.

References

  • Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429.
  • Alcaide, B., Almendros, P., & Alonso, J. M. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3845–3850.
  • D’yakonov, V. A., Mailybaeva, A. R., Kagarmanov, R. F., Dzhemilev, U. M. (2018). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. A Short General Synthesis of Rigidins A, B, C and D. Molecules, 23(10), 2533.
  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
  • Wang, C., Li, D., & Ji, S. (2014). Synthesis of Multisubstituted 2-Aminopyrroles/pyridines via Chemoselective Michael Addition/Intramolecular Cyclization Reaction. Organic Letters, 16(15), 4052–4055.
  • García-Borràs, M., & Osuna, S. (2023). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. ACS Omega, 8(43), 40669–40680.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NIST. (n.d.). 1-Butylimidazole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-butyl-1H-imidazole. Retrieved from [Link]

  • Martín-Duque, P., et al. (2023). X-ray Photoelectron Spectroscopy (XPS) Analysis of Nitrogen Environment in Small Extracellular Vesicle Membranes. International Journal of Molecular Sciences, 24(9), 7898.
  • HarwellXPS. (2025). Nitrogen. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray photoelectron spectra (XPS) of nitrogen and sulfur covalently... [Image]. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ChemSynthesis. (2025). 5-isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

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